z-Trp(boc)-oh.dcha
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVAJPBCWSLMH-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Z-Trp(Boc)-OH.DCHA in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise and demanding field of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving high yields and purity. The tryptophan residue, with its nucleophilic indole ring, presents a significant challenge due to its susceptibility to oxidation and electrophilic substitution during synthetic manipulations. This technical guide provides an in-depth exploration of the role and application of Nα-Benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), a doubly protected amino acid derivative designed to mitigate these challenges. We will delve into the rationale behind this dual-protection strategy, present detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and provide quantitative data to illustrate its efficacy.
Introduction: The Tryptophan Challenge in Peptide Synthesis
Tryptophan is a crucial amino acid in many biologically active peptides, contributing to their structure and function through its unique indole side chain. However, this same indole ring is highly susceptible to side reactions under the acidic conditions often employed in peptide synthesis, particularly during the repetitive deprotection of the α-amino group in Boc-based strategies. Common side reactions include oxidation and alkylation by carbocations generated from other protecting groups or scavengers.[1][2]
To circumvent these undesirable modifications, protection of the indole nitrogen is essential. The use of this compound offers a robust solution by employing two distinct protecting groups: the Benzyloxycarbonyl (Z) group for the α-amine and the tert-butyloxycarbonyl (Boc) group for the indole nitrogen.
The Dual-Protection Strategy of this compound
The strategic use of orthogonal protecting groups is a cornerstone of modern peptide synthesis.[3] this compound exemplifies this principle by providing two layers of protection with different lability profiles.
-
Nα-Benzyloxycarbonyl (Z) Group: The Z group is a classic urethane-type protecting group, traditionally used in solution-phase synthesis but also applicable in certain solid-phase strategies. It is stable to the mildly acidic conditions used for Boc deprotection and can be removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[4]
-
Nindole-tert-butyloxycarbonyl (Boc) Group: The Boc group on the indole nitrogen effectively shields it from electrophilic attack and oxidation. This group is labile to strong acids, such as the trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin in Fmoc-based synthesis, or the even stronger acids like hydrogen fluoride (HF) used in Boc-based strategies.[1][5]
-
Dicyclohexylammonium (DCHA) Salt: The formation of a dicyclohexylammonium salt enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and store.[5] Before use in peptide coupling, the free acid must be regenerated from the DCHA salt.[6]
This dual-protection scheme allows for the selective deprotection of the α-amino group while the indole side chain remains shielded, ensuring the integrity of the tryptophan residue throughout the peptide chain elongation.
Data Presentation: Performance and Efficacy
| Parameter | Unprotected Tryptophan | Z-Trp(Boc)-OH | Notes |
| Coupling Efficiency | High | High | Coupling efficiency is primarily dependent on the activation method and steric hindrance, and is generally high for most standard protocols. |
| Crude Peptide Purity | Moderate to Low | High | The primary advantage of indole protection is the significant reduction of side products, leading to higher purity of the crude peptide.[7] |
| Yield of Final Peptide | Variable | Consistently Higher | By minimizing side reactions, the yield of the desired peptide is improved. |
| Major Side Products | Oxidized Tryptophan, Alkylated Tryptophan | Minimal | The Boc group on the indole nitrogen effectively prevents these side reactions.[1] |
Table 1: Representative Performance Comparison of Unprotected vs. Indole-Protected Tryptophan in SPPS.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis, assuming a standard Fmoc/tBu strategy.
Conversion of DCHA Salt to the Free Acid
Prior to coupling, the dicyclohexylammonium salt must be converted to the free carboxylic acid.
Materials:
-
This compound
-
Ethyl acetate
-
10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in ethyl acetate.
-
Add 10% aqueous KHSO₄ or phosphoric acid and stir until the solid dissolves and two clear phases are formed.
-
Separate the organic layer.
-
Wash the organic layer three times with water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid of Z-Trp(Boc)-OH.[6]
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines the incorporation of the free acid Z-Trp(Boc)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
20% piperidine in N,N-dimethylformamide (DMF)
-
Z-Trp(Boc)-OH (free acid from 4.1)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF and DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Z-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, a recoupling step may be necessary.[8]
Orthogonal Deprotection of Z and Boc Groups
The Z and Boc protecting groups can be removed orthogonally, allowing for selective modification of the peptide if required.
-
Removal of the Z Group (Catalytic Hydrogenolysis):
-
After peptide synthesis and cleavage from the resin (if the Boc group on the indole is to be retained), dissolve the peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric or slightly elevated pressure.
-
Monitor the reaction by HPLC or mass spectrometry.
-
Upon completion, filter off the catalyst and evaporate the solvent.
-
-
Removal of the Indole Boc Group and Final Cleavage:
-
After the full-length peptide has been synthesized, treat the resin with a cleavage cocktail. For peptides containing tryptophan, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[8]
-
This strong acidic treatment will simultaneously cleave the peptide from the resin and remove the Boc group from the tryptophan indole, along with other acid-labile side-chain protecting groups.
-
The Z group on the N-terminus would also be cleaved under these strong acidic conditions.
-
Mandatory Visualizations
Caption: Workflow for incorporating Z-Trp(Boc)-OH in SPPS.
Caption: Orthogonal deprotection logic for Z and Boc groups.
Conclusion
This compound is a highly valuable building block in peptide synthesis, offering a robust strategy to prevent common side reactions associated with the tryptophan indole ring. The dual-protection scheme allows for the synthesis of complex tryptophan-containing peptides with higher purity and yield compared to using unprotected tryptophan. The DCHA salt form provides handling and stability advantages, while the orthogonal nature of the Z and Boc protecting groups offers flexibility in synthetic design. The detailed protocols and logical workflows presented in this guide provide a comprehensive resource for researchers and professionals in the field of peptide science and drug development, enabling the successful synthesis of challenging peptide sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
z-Trp(boc)-oh.dcha chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Z-N-in-Boc-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH DCHA). This reagent is a critical building block in synthetic peptide chemistry, offering strategic advantages in the synthesis of complex peptides and peptidomimetics.
Chemical Properties and Structure
Z-Trp(Boc)-OH DCHA is the dicyclohexylammonium (DCHA) salt of L-tryptophan with two key protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the side chain. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis. The DCHA salt form enhances the compound's crystallinity and stability, facilitating easier handling and storage.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 218938-57-9 | [1][2] |
| Molecular Formula | C36H49N3O6 | [1] |
| Molecular Weight | 619.79 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 147-152 °C (Note: Some sources report "N/A", suggesting potential decomposition) | [] |
| Boiling Point | 772.4 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 421 °C (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Temperature | 2-8 °C | [1] |
Chemical Structure
The chemical entity Z-Trp(Boc)-OH DCHA is an ionic compound formed between the deprotonated Z-Trp(Boc)-OH and the protonated dicyclohexylamine.
References
A Technical Guide to Protecting Groups in Z-Trp(Boc)-OH.DCHA for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Z-Trp(Boc)-OH.DCHA is a valuable building block for incorporating tryptophan into peptide sequences, offering a dual-protection strategy that provides orthogonality and minimizes side reactions. This technical guide provides an in-depth analysis of the protecting groups in this compound, their roles, deprotection strategies, and experimental considerations.
This compound is the dicyclohexylammonium (DCHA) salt of Nα-benzyloxycarbonyl-Nindole-tert-butyloxycarbonyl-L-tryptophan. This compound strategically employs three key protective moieties: the Z-group (benzyloxycarbonyl) for the α-amino group, the Boc-group (tert-butyloxycarbonyl) for the indole nitrogen of the tryptophan side chain, and the DCHA salt to enhance stability and handling.
The Core Protecting Groups: A Strategic Trifecta
The efficacy of this compound in peptide synthesis stems from the distinct roles and properties of its three protective components.
The Z-Group (Benzyloxycarbonyl, Cbz): α-Amino Protection
The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality of the tryptophan residue. Introduced by Bergmann and Zervas, the Z-group is a cornerstone of classical peptide chemistry, particularly in solution-phase synthesis.[1][2]
Key Characteristics:
-
Stability: The Z-group is stable under the mildly acidic and basic conditions often employed in peptide synthesis, providing reliable protection during coupling reactions.
-
Racemization Suppression: The urethane nature of the Z-group linkage helps to minimize the risk of racemization at the α-carbon during activation and coupling steps.
-
Deprotection: The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C). This cleavage method is orthogonal to the acid-labile Boc group.[1]
The Boc-Group (tert-Butyloxycarbonyl): Indole Side-Chain Protection
The tryptophan indole ring is susceptible to oxidation and alkylation under the acidic conditions frequently used for deprotection in peptide synthesis. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen mitigates these side reactions.
Key Characteristics:
-
Acid Sensitivity: The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[3] This acid lability provides orthogonality with the hydrogenolysis-cleavable Z-group.
-
Prevention of Side Reactions: By withdrawing electron density from the indole ring, the Boc group deactivates it towards electrophilic attack, thus preventing unwanted modifications during peptide synthesis and cleavage.[4][5]
The DCHA Salt (Dicyclohexylammonium): Enhancing Stability and Handling
N-protected amino acids are often supplied as dicyclohexylammonium (DCHA) salts to improve their stability and handling characteristics.
Key Characteristics:
-
Crystallinity: DCHA salts are frequently crystalline solids, which facilitates their purification, weighing, and storage.[6]
-
Stability: The salt form can prevent the premature cleavage of acid-labile protecting groups during storage.
-
Liberation of the Free Acid: Prior to use in peptide coupling reactions, the DCHA salt must be removed to liberate the free carboxylic acid. This is typically achieved by an acid wash.[6][7]
Orthogonal Deprotection Strategy
The key advantage of this compound lies in the orthogonality of the Z and Boc protecting groups. This allows for the selective removal of one group while the other remains intact, enabling precise control over the synthetic route.[3][8]
-
Selective Boc Removal: Treatment with an acid such as trifluoroacetic acid (TFA) will cleave the Boc group from the indole side chain while leaving the Z-group on the α-amino group unaffected.
-
Selective Z Removal: Catalytic hydrogenation will remove the Z-group from the α-amino terminus without affecting the Boc group on the indole ring.
This orthogonality is crucial for advanced peptide synthesis strategies, such as the synthesis of branched or cyclic peptides.
Quantitative Data Summary
The following tables summarize typical conditions and expected outcomes for the key transformations involving this compound. Actual results may vary based on the specific peptide sequence and reaction conditions.
Table 1: DCHA Salt Removal
| Reagent | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| 10% Phosphoric Acid | Ethyl Acetate | 0 - Room Temp | 15-30 | >95% |
| 1M KHSO₄ | Dichloromethane | 0 - Room Temp | 15-30 | >95% |
Table 2: Peptide Coupling (after DCHA removal)
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Expected Coupling Efficiency |
| HBTU/HOBt/DIEA | DMF | Room Temp | 1-4 | >98% |
| DIC/HOBt | DCM/DMF | Room Temp | 2-6 | >97% |
Table 3: Orthogonal Deprotection
| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time | Expected Deprotection Efficiency |
| Boc (Indole) | 20-50% TFA in DCM | Dichloromethane | Room Temp | 30-60 min | >99% |
| Z (α-Amino) | H₂ (1 atm), 10% Pd/C | Methanol/THF | Room Temp | 2-8 h | >95% |
Experimental Protocols
Protocol 1: Liberation of the Free Acid from this compound
-
Suspension: Suspend the this compound salt in ethyl acetate or dichloromethane (5-10 volumes).
-
Acidification: Cool the suspension in an ice bath and add an aqueous solution of 10% phosphoric acid or 1M KHSO₄ with vigorous stirring. Continue adding the acid until the solid dissolves and two clear phases are observed. The pH of the aqueous layer should be approximately 2-3.[6]
-
Extraction: Separate the organic layer and wash it with the acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.[7]
Protocol 2: Peptide Coupling using Z-Trp(Boc)-OH
This protocol assumes a standard solid-phase peptide synthesis (SPPS) approach on a resin with a free amino group.
-
Activation: Dissolve the free acid of Z-Trp(Boc)-OH (2-4 equivalents relative to the resin substitution) and an activating agent such as HOBt (2-4 equivalents) in DMF. Add a coupling agent like HBTU (2-4 equivalents) and a base such as DIEA (4-8 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
Protocol 3: Selective Deprotection of the Indole Boc Group
-
Deprotection Solution: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Treatment: Treat the peptide-resin with the TFA/DCM solution at room temperature for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIEA in DCM, and finally with DCM and DMF to prepare for the next step.
Protocol 4: Selective Deprotection of the α-Amino Z Group
-
Suspension: Suspend the peptide (cleaved from the resin if applicable) or the protected amino acid in a suitable solvent such as methanol, ethanol, or THF.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporation: Evaporate the solvent to obtain the deprotected product.
Visualizing the Workflow and Chemical Logic
Caption: Workflow for the use of this compound in peptide synthesis.
Caption: Orthogonal deprotection of Z and Boc groups from a tryptophan residue.
Conclusion
This compound is a highly versatile and valuable derivative for the incorporation of tryptophan in peptide synthesis. The orthogonal nature of the Z and Boc protecting groups provides chemists with the flexibility to perform selective deprotection, which is essential for the synthesis of complex peptides. The DCHA salt form enhances the stability and handling of the compound. A thorough understanding of the properties of these protecting groups and the appropriate experimental conditions for their removal is crucial for the successful synthesis of tryptophan-containing peptides for research and drug development.
References
A Technical Guide to the Mechanism and Application of Z-Trp(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-N-indole-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), a key building block in solid-phase peptide synthesis (SPPS). The document elucidates the core mechanism of its application, particularly within orthogonal protection strategies, and details the specific roles of the benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and dicyclohexylammonium (DCHA) moieties. Experimental protocols, potential side reactions, and quantitative data are presented to equip researchers with the practical knowledge required for the successful incorporation of tryptophan into synthetic peptides.
Introduction: The Significance of Tryptophan and its Protection in Peptide Synthesis
Tryptophan, with its unique indole side chain, plays a crucial role in the structure and function of many biologically active peptides and proteins. However, the indole ring is susceptible to oxidation and electrophilic attack under the acidic conditions frequently employed in SPPS, leading to undesirable side products.[1][2] To ensure the integrity of the tryptophan residue during peptide elongation, a robust protection strategy is paramount. This compound offers a dual-protection scheme that addresses these challenges, providing both Nα-amino and indole-nitrogen protection.
Chemical Structure and Properties of this compound
This compound is a derivative of the amino acid L-tryptophan, chemically modified to enhance its utility in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 218938-57-9 | [3][4][5] |
| Molecular Formula | C36H49N3O6 | [5] |
| Molecular Weight | 619.79 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Temperature | 2-8°C | [5] |
The key components of this reagent are:
-
Z-group (Benzyloxycarbonyl): A temporary protecting group for the α-amino group. It is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it suitable for orthogonal protection schemes.[6][7] Its removal is typically achieved through hydrogenolysis or strong acidic conditions.
-
Boc-group (tert-butyloxycarbonyl): A protecting group for the indole nitrogen (Nin) of the tryptophan side chain. This is crucial for preventing side reactions such as alkylation and oxidation during the acidic steps of SPPS.[1][2] The Boc group is readily cleaved with moderate to strong acids like trifluoroacetic acid (TFA).[8]
-
DCHA (dicyclohexylammonium) salt: The dicyclohexylammonium salt form enhances the crystallinity and stability of the amino acid derivative, improving its handling and shelf-life. This salt is typically converted to the free acid just before the coupling reaction.
Mechanism of this compound in Solid-Phase Peptide Synthesis
The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of SPPS, which is a cyclical process of deprotection, activation, and coupling.[2][9] The use of this compound is particularly relevant in Boc-based SPPS strategies or as a specific building block in an Fmoc-based strategy where orthogonal protection is desired.
The SPPS Cycle
The overall workflow of solid-phase peptide synthesis is depicted below.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Z-TRP(BOC)-OH DCHA | 218938-57-9 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. lookchem.com [lookchem.com]
- 6. biosynth.com [biosynth.com]
- 7. nbinno.com [nbinno.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. academic.oup.com [academic.oup.com]
Solubility Profile of Z-Trp(Boc)-OH.DCHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-Z-N-in-Boc-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), a critical building block in peptide synthesis and various drug development endeavors. Understanding the solubility of this compound in different solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.
Core Compound Overview
This compound is a derivative of the amino acid L-tryptophan, featuring a benzyloxycarbonyl (Z) group protecting the alpha-amino group and a tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen. The carboxylic acid is salified with dicyclohexylamine (DCHA). This specific combination of protecting groups and the DCHA salt form imparts desirable properties for its application in solid-phase and solution-phase peptide synthesis, enhancing its stability and handling characteristics.
Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the known properties of similarly protected amino acid derivatives, a qualitative solubility profile can be established. The compound is generally characterized as a white to off-white powder.[1]
The solubility of this compound is highest in polar aprotic and some chlorinated organic solvents. Its solubility in nonpolar and aqueous solvents is expected to be limited.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[2] | |
| Acetone | C₃H₆O | Soluble[2] | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] |
| Chloroform | CHCl₃ | Soluble[2] | |
| Esters | Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble[2] |
| Alcohols | Methanol (MeOH) | CH₄O | Sparingly Soluble |
| Ethanol (EtOH) | C₂H₅OH | Sparingly Soluble | |
| Aqueous | Water | H₂O | Insoluble |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble |
Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for common laboratory applications (e.g., reaction setup, analytical sample preparation). "Sparingly Soluble" suggests limited dissolution, and "Insoluble" indicates negligible dissolution.
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This method is based on the isothermal equilibrium technique.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DCM, Methanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspensions using a magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the saturated solution and the standard solutions using a calibrated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as mg/mL or g/L, based on the determined concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility and Synthesis
The choice of solvent is critical in peptide synthesis, directly impacting the solubility of the protected amino acids and the growing peptide chain. The DCHA salt of Z-Trp(Boc)-OH is often used to improve its crystallinity and handling, but it is typically converted back to the free acid before the coupling reaction.
Caption: Logical flow from the solid DCHA salt to its use in peptide synthesis.
References
molecular weight of N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt
An In-depth Technical Guide to Protected Tryptophan Derivatives in Peptide Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed analysis of the components of N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt. While this specific combination of protecting groups and salt form is not a commonly cataloged or commercially available reagent, this document will dissect its constituent parts to provide a thorough understanding of its potential synthesis and application. The focus is on the roles of the Carbobenzoxy (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups, the L-tryptophan core, and the dicyclohexylammonium (DCHA) counter-ion in the context of modern peptide synthesis.
Core Components and Physicochemical Properties
The requested molecule is comprised of an L-tryptophan core modified with two distinct protecting groups and formulated as a dicyclohexylammonium salt. The function of these modifications is primarily to allow for the controlled, sequential addition of the tryptophan residue into a growing peptide chain.
L-Tryptophan: An essential amino acid featuring a bulky and chemically active indole side chain. The indole group can be susceptible to oxidation and side reactions under the acidic conditions often used during peptide synthesis, necessitating the use of protecting groups.[1]
N-alpha-Carbobenzoxy (Cbz or Z): A well-established protecting group for the alpha-amino function of amino acids. It is stable to a variety of conditions but can be readily removed by catalytic hydrogenation.
N-indole-tert-Butoxycarbonyl (Boc): The Boc group is a common protecting group used for both the alpha-amino group and, less frequently, the indole nitrogen of tryptophan.[1] Its primary advantage is its lability under moderately acidic conditions (e.g., trifluoroacetic acid), which allows for selective deprotection.[1][2] Protecting the indole nitrogen can prevent side reactions during peptide synthesis.[3]
Dicyclohexylammonium (DCHA) Salt: The formation of a DCHA salt with the free carboxylic acid of the protected amino acid serves to create a stable, crystalline solid that is easier to handle, purify, and store.
Quantitative Data for Related Tryptophan Derivatives
Since data for the exact requested compound is unavailable, the following table summarizes the properties of structurally related and commonly used tryptophan derivatives to provide a comparative reference.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-tert-Butoxycarbonyl-L-tryptophan | Boc-L-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 13139-14-5 |
| N-(Benzyloxycarbonyl)-L-tryptophan | Cbz-L-Trp-OH | C₁₉H₁₈N₂O₄ | 338.36 | 7432-21-5 |
| N-(Benzyloxycarbonyl)-D-tryptophan | Cbz-D-Trp-OH | C₁₉H₁₈N₂O₄ | 338.4 | 2279-15-4 |
| Nα-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt | Boc-L-Trp(Mts)-OH·DCHA | C₂₅H₃₀N₂O₆S·C₁₂H₂₃N | 667.9 | 92916-48-8 |
| 1-(tert-Butoxycarbonyl)-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-D-tryptophan | Fmoc-D-Trp(Boc)-OH | C₃₁H₃₀N₂O₆ | 526.6 | 163619-04-3 |
Methodologies and Experimental Protocols
The synthesis of a doubly protected tryptophan derivative as a DCHA salt involves a multi-step process. The following represents a generalized protocol based on standard organic chemistry techniques for amino acid protection.
General Protocol for the Synthesis of Protected Tryptophan
-
N-alpha Protection (Cbz group):
-
Dissolve L-tryptophan in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 9-10) by the concurrent addition of base.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the Cbz-L-tryptophan product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
N-indole Protection (Boc group):
-
Dissolve the Nα-Cbz-L-tryptophan in a suitable organic solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting Nα-Cbz-Nin-Boc-L-tryptophan, typically by column chromatography.
-
-
Dicyclohexylammonium (DCHA) Salt Formation:
-
Dissolve the purified, doubly protected tryptophan in a suitable solvent like ethyl acetate or diethyl ether.
-
Add an equimolar amount of dicyclohexylamine (DCHA) dropwise with stirring.
-
The DCHA salt will typically precipitate from the solution.
-
Stir the resulting slurry at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the crystalline salt by filtration, wash with the cold solvent, and dry under vacuum.
-
Diagrams and Workflows
Chemical Structure
The following diagram illustrates the hypothetical structure of N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan complexed with the dicyclohexylammonium counter-ion.
Caption: Hypothetical structure of the titled compound.
Role in Solid-Phase Peptide Synthesis (SPPS)
Protecting groups are fundamental to SPPS. The following workflow illustrates the general cycle and the function of orthogonal protecting groups, such as a base-labile group on the N-terminus (like Fmoc) and an acid-labile group on a side chain (like Boc). While the requested compound uses Cbz, this diagram shows a more common Fmoc/tBu strategy to illustrate the principle of orthogonal protection.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
N-alpha-carbobenzoxy-N-indole-t-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt represents a highly protected amino acid derivative designed for specific applications in peptide synthesis. While not a standard reagent, its structure highlights key principles of orthogonal protection strategies. The Cbz group provides robust N-alpha protection removable under hydrogenolysis, while the acid-labile Boc group shields the indole side chain from unwanted reactions. The DCHA salt form enhances the compound's stability and handling. Researchers requiring such a specific derivative would likely need to undertake a custom synthesis following established protocols for amino acid protection. Understanding the function and interplay of these components is critical for the rational design and successful execution of complex peptide synthesis projects.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of peptides is a fundamental pillar of modern drug discovery and biochemical research. Among the pioneering techniques that enabled the routine construction of these vital biomolecules, solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group stands as a classic and robust methodology. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations of Boc-chemistry in peptide synthesis.
Core Principles of Boc Solid-Phase Peptide Synthesis
Boc-SPPS is a cyclical process where a peptide chain is assembled in a stepwise manner while anchored to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[1] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates. This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for the selective removal of the α-amino Boc group at each cycle without disturbing the side-chain protecting groups.[2]
The general workflow of Boc-SPPS involves the following key steps in each cycle:
-
Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, typically with a tertiary amine base like diisopropylethylamine (DIEA).[2]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[2]
-
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, which is typically achieved with a strong acid like anhydrous hydrogen fluoride (HF).[1][3]
The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids. Its successful application was a pivotal development that enabled the controlled, stepwise assembly of amino acids in peptide synthesis.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is the critical deprotection step in Boc-SPPS and is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine. This deprotection step must be selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the side-chain protecting groups.
Boc vs. Fmoc: A Comparative Overview
While Boc-chemistry was the foundational method for SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years. The choice between the two depends on the specific requirements of the peptide being synthesized.
| Feature | Boc-SPPS | Fmoc-SPPS |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate acid (e.g., TFA) | Base (e.g., piperidine) |
| Side-Chain Protecting Groups | Benzyl-based (acid-labile) | tert-butyl-based (acid-labile) |
| Final Cleavage | Strong acid (e.g., HF) | Strong acid (e.g., TFA) |
| Orthogonality | Not truly orthogonal (both protections are acid-labile)[4] | Orthogonal (deprotection and cleavage use different mechanisms) |
| Advantages | Robust for long or difficult sequences, can reduce aggregation.[4] | Milder deprotection conditions, suitable for acid-sensitive residues. |
| Disadvantages | Harsh final cleavage with HF requires specialized equipment.[4] | Potential for side reactions like diketopiperazine formation. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in Boc-SPPS.
Resin Preparation and Loading of the First Amino Acid
The choice of resin is critical and depends on whether a peptide acid or a peptide amide is the desired final product. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[2]
Protocol: Loading of the First Boc-Amino Acid onto Merrifield Resin (Cesium Salt Method)
-
Preparation of the Cesium Salt:
-
Dissolve the Boc-amino acid (1.0 mmol) in methanol (5 mL) and add water (0.5 mL).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add dimethylformamide (DMF) (2.5 mL) and evaporate to dryness at 45°C. Repeat this step.[5]
-
-
Resin Swelling:
-
Loading:
-
Washing:
-
Filter the resin.
-
Wash the resin thoroughly with DMF, followed by 50% (v/v) aqueous DMF, then 50% (v/v) aqueous methanol, and finally methanol.[5]
-
-
Drying:
-
Dry the resin in vacuo to a constant weight.[5]
-
The Iterative Synthesis Cycle
Each cycle of amino acid addition involves deprotection, neutralization, and coupling steps.
Protocol: Nα-Boc Deprotection
-
To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[2]
-
Drain the solution and add a fresh portion of 50% TFA/DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[2]
-
If the peptide contains Cys, Met, or Trp residues, add 0.5% dithioethane (DTE) to the TFA/DCM solution to act as a scavenger.[2][4]
-
Filter the resin and wash thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[2]
Protocol: Neutralization
-
Suspend the peptide-resin in a 10% solution of diisopropylethylamine (DIEA) or triethylamine (TEA) in DCM.[2]
-
Agitate the mixture for 1-2 minutes.[2]
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.[2]
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.[2]
Protocol: Amino Acid Coupling (using HBTU)
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent such as HBTU (2-4 equivalents) in DMF or a mixture of DCM/DMF.[2]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[2]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the completion of coupling.[2]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
Protocol: HF Cleavage
-
Wash the final peptide-resin with DCM and dry it under vacuum.[2]
-
Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Add a scavenger mixture to the resin. A common scavenger is anisole. The typical ratio is 9 mL HF to 1 mL scavenger for 50 mg - 1 g of resin.[1]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.[1]
-
Allow the reaction to proceed for 1 hour at 0°C with stirring.[1]
-
After the reaction is complete, the HF is removed by evaporation under a stream of nitrogen.[2]
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1][2]
-
The precipitated peptide is then dried under vacuum.[2]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.
| Parameter | Value/Reagent | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Sequence-dependent, lower substitution can be better for some sequences.[6] |
| Boc-Amino Acid Equivalents (Coupling) | 2 - 4 | Relative to the resin substitution.[7] |
| Coupling Reagent Equivalents (e.g., HBTU) | 2 - 4 | Relative to the resin substitution. |
| Base Equivalents (e.g., DIEA in coupling) | 4 - 6 | Relative to the resin substitution.[2] |
| Deprotection Reagent | 50% TFA in DCM | [2] |
| Deprotection Time | 5 min pre-wash, 15-25 min deprotection | [2] |
| Neutralization Reagent | 10% DIEA or TEA in DCM | [2] |
| Neutralization Time | 2 x 1-2 minutes | [2] |
| Coupling Time | 1 - 2 hours | Monitored by Kaiser test.[2] |
| Final Cleavage Reagent | Anhydrous HF | [1] |
| Final Cleavage Time | 1 - 2 hours at 0°C | [2] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after preparative HPLC, highly sequence-dependent.[7] |
Logical and Experimental Workflows
The following diagrams illustrate the key processes in Boc-SPPS.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Decision tree for choosing between Boc and Fmoc strategies.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Z-Trp(Boc)-OH·DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Trp(Boc)-OH·DCHA is a doubly protected amino acid derivative of tryptophan utilized in solid-phase peptide synthesis (SPPS). The Nα-terminus is protected by a benzyloxycarbonyl (Z) group, which is labile to hydrogenolysis, while the indole side chain is protected by a tert-butyloxycarbonyl (Boc) group, which is sensitive to acid. This orthogonal protection scheme is particularly advantageous for the synthesis of protected peptide fragments that can be later used in fragment condensation strategies, or for peptides where selective deprotection of the N-terminus is required while maintaining side-chain protection. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.
This document provides a detailed protocol for the application of Z-Trp(Boc)-OH·DCHA in SPPS, covering its chemical properties, solubility, conversion to the free acid, coupling and deprotection steps, and final cleavage from the resin.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Nα-Benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt |
| Synonyms | Z-Trp(Boc)-OH·DCHA |
| CAS Number | 218938-57-9 |
| Molecular Formula | C₃₆H₄₉N₃O₆ |
| Molecular Weight | 619.79 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C |
Solubility
Quantitative solubility data for Z-Trp(Boc)-OH·DCHA is not extensively published. However, based on its chemical structure and the general solubility of protected amino acids, its solubility characteristics are summarized below. It is recommended to perform small-scale solubility tests for specific applications.
| Solvent | Type | Expected Solubility |
| Dichloromethane (DCM) | Nonpolar aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Polar aprotic | Soluble |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Soluble |
| Chloroform | Nonpolar aprotic | Soluble |
| Ethyl Acetate | Moderately polar aprotic | Soluble |
| Water | Polar protic | Insoluble |
Experimental Protocols
Conversion of Z-Trp(Boc)-OH·DCHA to the Free Acid
Prior to its use in coupling reactions, the DCHA salt must be converted to the free acid.[1]
Materials:
-
Z-Trp(Boc)-OH·DCHA
-
Dichloromethane (DCM)
-
10% aqueous solution of potassium bisulfate (KHSO₄) or citric acid
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Z-Trp(Boc)-OH·DCHA salt in DCM.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an equal volume of ice-cold 10% KHSO₄ or citric acid solution. Repeat the extraction two more times.
-
Wash the organic layer with deionized water to remove any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, Z-Trp(Boc)-OH, as a solid or foam.
Solid-Phase Peptide Synthesis Cycle
The following protocol outlines the steps for incorporating Z-Trp(Boc)-OH into a growing peptide chain on a solid support. This protocol assumes a standard SPPS setup and the use of a suitable resin (e.g., Wang resin for C-terminal acid or Rink amide resin for C-terminal amide).
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin) to remove any impurities.
-
Swell the resin in DMF for at least 30 minutes.
-
If starting with an Nα-Fmoc protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove all traces of piperidine.
-
Wash with DCM (3 x 10 mL/g) and then DMF (3 x 10 mL/g).
Materials:
-
Z-Trp(Boc)-OH (free acid)
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vial, dissolve Z-Trp(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and finally DMF (3 x 10 mL/g).
Nα-Z-Group Deprotection (On-Resin)
The Z-group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, allowing for its orthogonal cleavage via hydrogenolysis. Catalytic transfer hydrogenation is a convenient method for this purpose on the solid phase.
Materials:
-
Peptide-resin with N-terminal Z-group
-
10% Palladium on carbon (Pd/C)
-
Formic acid or ammonium formate as a hydrogen donor
-
DMF or NMP
Procedure:
-
Swell the Z-protected peptide-resin in DMF or NMP.
-
In a separate flask, prepare a solution of the hydrogen donor. A common system is a solution of formic acid in DMF.
-
Carefully add the 10% Pd/C catalyst to the peptide-resin slurry.
-
Add the hydrogen donor solution to the reaction vessel.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF, DCM, and methanol.
Note: This on-resin hydrogenation may require optimization depending on the peptide sequence and the resin used.
Final Cleavage and Side-Chain Deprotection
The final step involves cleaving the peptide from the resin and removing the acid-labile side-chain protecting groups, including the Boc group on the tryptophan indole ring.
Side-Reaction Warning: The indole ring of tryptophan is highly susceptible to alkylation by carbocations generated during the acidic cleavage of Boc and other protecting groups.[2] Therefore, the use of a scavenger cocktail is mandatory.
Recommended Cleavage Cocktail (Reagent K): [3][4]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Orthogonal Protection Strategy
The use of Z-Trp(Boc)-OH exemplifies an orthogonal protection strategy in SPPS. The different protecting groups can be selectively removed under distinct conditions without affecting the others. This is particularly useful for the synthesis of complex peptides, cyclic peptides, and protected peptide fragments.
Conclusion
Z-Trp(Boc)-OH·DCHA is a valuable building block for the synthesis of complex peptides, particularly when an orthogonal protection strategy is required. Careful handling, including the initial conversion to the free acid and the use of appropriate scavenger cocktails during final cleavage, is essential for successful synthesis and to minimize side reactions involving the sensitive tryptophan indole side chain. The protocols provided herein offer a comprehensive guide for the effective utilization of this versatile amino acid derivative in solid-phase peptide synthesis.
References
Application Notes and Protocols for the Incorporation of Z-Trp(Boc)-OH·DCHA in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids is a critical strategy in modern drug discovery and peptide science. Z-Trp(Boc)-OH·DCHA, a tryptophan derivative carrying a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole side chain, presents unique opportunities for synthesizing complex peptides with tailored properties. The bulky nature of these protecting groups, however, introduces significant steric hindrance, making its efficient coupling a challenge in solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the successful incorporation of Z-Trp(Boc)-OH·DCHA into peptide chains. It outlines recommended coupling reagents, reaction conditions, and strategies to overcome the challenges associated with this sterically hindered amino acid.
Challenges in Coupling Z-Trp(Boc)-OH·DCHA
The primary obstacle in the utilization of Z-Trp(Boc)-OH·DCHA is the steric bulk originating from both the Z and Boc protecting groups. This hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the resin-bound amine. Consequently, this can result in deletion sequences and lower yields of the target peptide. Standard coupling conditions that are effective for smaller, less hindered amino acids may prove insufficient for this derivative.
Furthermore, the dicyclohexylamine (DCHA) salt form, while enhancing the stability and handleability of the amino acid, must be converted to the free acid prior to the coupling reaction. This additional step is crucial for the carboxyl group to be available for activation.
Recommended Coupling Reagents
To achieve high coupling efficiencies with Z-Trp(Boc)-OH·DCHA, the use of potent activating reagents is essential. Onium salt-based coupling reagents, such as aminium/uronium and phosphonium salts, are highly recommended over standard carbodiimides like DCC or DIC alone.[1] These reagents are known for their high reactivity and ability to facilitate peptide bond formation even with sterically demanding amino acids.[2][3]
Data Presentation: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Speed | General Efficiency for Hindered Couplings | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | Very Fast to Fast | Very High | Highly efficient for sterically hindered couplings.[4][5] HATU is often considered more reactive than HBTU.[5] COMU is a newer generation reagent with high efficiency and a better safety profile.[6] Can cause guanidinylation of the N-terminus if used in excess.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | High | Very effective and known to minimize racemization.[6] By-products can sometimes be difficult to remove. |
| Carbodiimides | DCC, DIC (with additives) | Moderate | Moderate to High | Cost-effective.[1] Use with additives like HOBt or HOAt is crucial to enhance reactivity and suppress racemization.[6] The byproduct of DCC (DCU) is poorly soluble.[6] |
Experimental Protocols
The following are detailed protocols for the incorporation of Z-Trp(Boc)-OH·DCHA using recommended coupling reagents in a manual Boc-SPPS workflow.
Diagram: General Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a single Boc-SPPS cycle.
Protocol 1: Coupling using HATU
HATU is a highly effective coupling reagent for sterically hindered amino acids.[3][4]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Trp(Boc)-OH·DCHA
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. If starting with the DCHA salt of Z-Trp(Boc)-OH, it must be converted to the free acid. This can be achieved by dissolving the amino acid derivative in a suitable solvent and performing an acidic wash, followed by extraction and drying. A common procedure is to suspend the salt in ethyl acetate and wash with aqueous citric acid, followed by water and brine, then drying the organic layer over sodium sulfate and evaporating the solvent.
-
Boc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Boc-protected, remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[8] Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIPEA in DMF or DCM for 5-10 minutes.[3] Wash the resin with DMF and DCM.
-
Pre-activation: In a separate vessel, dissolve Z-Trp(Boc)-OH (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.[3] Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[3]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature.
-
Monitoring the Reaction: Due to the higher reactivity of HATU, coupling times are often in the range of 1-4 hours.[3] Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the completion of the coupling.
-
Washing: Upon completion, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling using HBTU
HBTU is another widely used and effective coupling reagent for challenging couplings.[2][4]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Trp(Boc)-OH·DCHA (converted to free acid)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Follow steps 1-3 from Protocol 1 (Resin Swelling, Boc Deprotection, and Neutralization).
-
Coupling Solution Preparation: In a separate reaction vessel, dissolve Z-Trp(Boc)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.[9]
-
Activation and Coupling: Add DIPEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin.[8][9] Agitate the mixture for 1-2 hours at room temperature.[8] For difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after the initial coupling time, a second coupling ("double couple") with fresh reagents is recommended.[2]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Final Cleavage and Deprotection
Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For a Boc/Bzl protection strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF). The Boc group on the tryptophan side chain will be removed during this final cleavage step. It is crucial to use appropriate scavengers (e.g., thioanisole, ethanedithiol) during cleavage to prevent side reactions with the tryptophan indole ring.[10]
Diagram: Coupling Reaction of Z-Trp(Boc)-OH
Caption: The coupling reaction of Z-Trp(Boc)-OH.
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test):
-
Recouple: Perform a second coupling with fresh reagents.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents.
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., overnight).
-
Switch Reagent: If using a less potent reagent, switch to a more powerful one like HATU.[2]
-
Conclusion
The successful incorporation of the sterically hindered amino acid Z-Trp(Boc)-OH·DCHA into peptide sequences is achievable with the appropriate selection of coupling reagents and optimized reaction conditions. The use of potent onium salt-based reagents such as HATU or HBTU is highly recommended to overcome the steric hindrance and achieve high coupling efficiencies. Careful monitoring of the reaction progress and a willingness to employ strategies like double coupling will ensure the synthesis of the desired peptide with high fidelity. These application notes provide a robust framework for researchers to effectively utilize this valuable building block in their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage of Z-Trp(Boc)-OH.DCHA from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptide sequences. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized N-terminal protecting group due to its stability under the acidic and basic conditions commonly employed in both Boc and Fmoc SPPS strategies. This application note provides detailed protocols for the cleavage of a peptide containing an N-terminal Z-protected tryptophan with a tert-butyloxycarbonyl (Boc) protected side chain (Z-Trp(Boc)-OH) from common solid-phase supports.
The starting material, Z-Trp(Boc)-OH.DCHA, is a dicyclohexylammonium (DCHA) salt, which enhances the crystallinity and stability of the amino acid derivative. Prior to its use in SPPS, the DCHA salt must be converted to the free acid to enable efficient coupling to the resin-bound peptide chain.
This document outlines the necessary preliminary step of DCHA salt removal, followed by two distinct cleavage strategies depending on the desired final product:
-
Mild Cleavage from Highly Acid-Labile Resins: This approach is designed for the synthesis of fully protected peptide fragments, where the Z-group, the Trp(Boc) side-chain protection, and other acid-labile side-chain protecting groups are retained. This is particularly useful for segment condensation strategies.
-
Strong Acidolytic Cleavage from Standard Acid-Labile Resins: This method results in the cleavage of the peptide from the resin with concomitant removal of the Boc side-chain protection from the tryptophan residue, while the N-terminal Z-group remains intact.
Special consideration is given to the prevention of tryptophan side-chain alkylation, a common side reaction during acidic cleavage, through the use of appropriate scavenger cocktails.
Data Presentation
Table 1: Comparison of Resins for Z-Protected Peptide Synthesis
| Resin Type | Linker Type | Typical Cleavage Conditions | N-Terminal Z-Group Stability | Trp(Boc) Side-Chain Stability | Recommended Use Case |
| 2-Chlorotrityl Chloride (2-CTC) | Highly Acid-Labile Ester | 1-2% TFA in DCM or 20% HFIP in DCM | Stable | Stable | Synthesis of fully protected peptide fragments |
| Wang Resin | Acid-Labile Benzyl Ester | 95% TFA in H₂O/Scavengers | Stable | Cleaved | Synthesis of N-Z-protected, side-chain deprotected peptides |
| Merrifield Resin | Acid-Labile Benzyl Ester | HF or high TFMSA cocktails | Stable | Cleaved | Boc-SPPS; harsher cleavage conditions |
Table 2: Common Cleavage Cocktails for Tryptophan-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Key Scavenger(s) | Primary Application |
| Reagent B (Modified) | TFA/H₂O/TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | General purpose, low odor, effective for Trp protection.[1][2] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole, Ethanedithiol (EDT) | Peptides with multiple sensitive residues including Arg(Pmc/Pbf), Cys, Met, and Trp.[1][3] |
| Mild Cleavage for 2-CTC | TFA/DCM (1-2:99-98) with 1% TIPS | Triisopropylsilane (TIPS) | Cleavage of fully protected peptides from highly acid-labile resins.[4] |
| HFIP Cleavage for 2-CTC | HFIP/DCM (20:80) | Hexafluoroisopropanol (HFIP) | Very mild cleavage of protected peptides from 2-CTC resin.[4][5] |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This protocol must be performed before coupling the amino acid onto the solid support.
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
10% Phosphoric acid (H₃PO₄) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in ethyl acetate (5-10 volumes).
-
Transfer the suspension to a separatory funnel.
-
Add 10% phosphoric acid (approximately 2 volumes) and shake vigorously until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.
-
Separate the lower aqueous phase.
-
Wash the organic phase with 10% phosphoric acid (1 x 2 volumes) and then with deionized water (3 x 2 volumes). The pH of the final aqueous wash should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate in vacuo to obtain the free acid, Z-Trp(Boc)-OH, which is typically an oil or foam.
Protocol 2: Mild Cleavage of Z-Trp(Boc)-Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol yields a fully protected peptide with the N-terminal Z-group and the Trp(Boc) side-chain intact.
Materials:
-
Dried peptidyl-2-CTC resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Centrifuge and/or filtration apparatus
Procedure:
-
Swell the dried peptidyl-resin in DCM for 20-30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Prepare the cleavage cocktail: 1% TFA and 1% TIPS in DCM. For every gram of resin, use 10-20 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate into a flask containing a small amount of pyridine (to neutralize the TFA).
-
Repeat the cleavage (steps 4 and 5) two more times, combining the filtrates.
-
Wash the resin with DCM (2 x 10 mL/g) and add the washings to the combined filtrate.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the protected peptide by adding the concentrated solution dropwise to a stirred vessel of cold diethyl ether (at least 10-fold volume).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 3: Strong Acidolytic Cleavage of Z-Trp(Boc)-Peptide from Wang Resin
This protocol cleaves the peptide from the resin and removes the Boc protecting group from the tryptophan side chain, leaving the N-terminal Z-group intact.[6]
Materials:
-
Dried peptidyl-Wang resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Centrifuge and/or filtration apparatus
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Prepare the cleavage cocktail: TFA/H₂O/TIPS (95:2.5:2.5 v/v/v). Use 10-20 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small volume of neat TFA (2 x 2 mL/g) and combine the washings with the initial filtrate.
-
Concentrate the combined filtrate to approximately 10% of its original volume using a stream of nitrogen or a rotary evaporator (ensure the setup is suitable for TFA).
-
Precipitate the peptide by adding the concentrated solution dropwise to a stirred vessel of cold diethyl ether (at least 10-fold volume).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet/solid with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting group byproducts.
-
Dry the final Z-Trp-peptide under vacuum.
Visualizations
Caption: Workflow for the preparation and cleavage of Z-Trp(Boc)-peptides.
Caption: General mechanism of acidolytic cleavage and the role of scavengers.
References
Application Notes and Protocols for the Cleavage of Peptides Containing Z-Trp(Boc)-OH.DCHA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Orthogonal Protection Strategy
The amino acid derivative N-α-Benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan, commonly supplied as its dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA), is a critical building block for the synthesis of complex peptides where precise control over functional groups is required. Its utility lies in the orthogonal nature of its two protecting groups: the N-terminal Benzyloxycarbonyl (Z) group and the indole side-chain tert-butyloxycarbonyl (Boc) group.
-
N-in-Boc Group: This group is labile under moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA). Its primary role is to deactivate the electron-rich indole ring of tryptophan, effectively preventing common side reactions such as alkylation and oxidation during TFA-mediated cleavage from the solid-phase resin. The use of Trp(Boc) is strongly recommended to avoid modification of the tryptophan side chain.
-
N-α-Z Group: This group is stable to the acidic conditions used to remove the Boc group and cleave the peptide from the resin.[1][2] It is typically removed in a separate, subsequent step via catalytic hydrogenation.[3][4]
This orthogonal scheme necessitates a two-step cleavage strategy to yield the final, fully deprotected peptide.[5][6] This document provides detailed protocols and comparative data for both steps.
Step 1: TFA-Mediated Cleavage and Side-Chain Deprotection
This initial step simultaneously cleaves the synthesized peptide from the solid-phase support (e.g., Wang or Rink Amide resin) and removes all acid-labile side-chain protecting groups, including the essential Boc group from the tryptophan residue.
The Critical Role of Scavengers and Trp(Boc)
During TFA treatment, highly reactive carbocations are generated from the cleavage of protecting groups (e.g., t-butyl, trityl) and the resin linker.[7] These electrophilic species can irreversibly modify nucleophilic amino acid side chains, with tryptophan being particularly susceptible to alkylation.[7]
Scavengers are nucleophilic reagents added to the TFA "cocktail" to trap these carbocations before they can cause side reactions.[7] The choice of scavenger cocktail is critical and depends on the peptide's composition.[7]
The use of Fmoc-Trp(Boc)-OH during synthesis is the most effective strategy to prevent side reactions. The electron-withdrawing Boc group on the indole nitrogen significantly reduces its nucleophilicity, providing robust protection against alkylation.[8]
Data Presentation: Efficacy of Trp(Boc) Protection
The following table summarizes quantitative data from studies comparing the cleavage outcomes of peptides synthesized with unprotected tryptophan versus N-in-Boc protected tryptophan, particularly in the presence of challenging residues like Arg(Pmc).
| Tryptophan Derivative Used | Arginine Derivative Used | Cleavage Cocktail | Desired Peptide Yield (%) | Major Side Product | Reference |
| Fmoc-Trp-OH | Arg(Pmc) | Reagent K / Reagent R | ~70-78% | ~22-30% Trp-(Pmc) Adduct | [8] |
| Fmoc-Trp(Boc)-OH | Arg(Pmc) | Reagent K / Reagent R | >95% | <5% | [8] |
Recommended TFA Cleavage Cocktails
The optimal cleavage cocktail depends on the peptide sequence. Simpler cocktails are often sufficient for peptides with Trp(Boc), while more complex mixtures are required for sequences containing other sensitive residues.
| Cocktail Name | Composition (v/v/v) | Recommended Use Cases | References |
| Standard (TFA/TIS/H₂O) | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | General purpose for peptides with Trp(Boc), Tyr(tBu), Ser(tBu), etc. TIS is an excellent carbocation scavenger. | [9] |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | "Odorless" option useful for peptides with trityl-based protecting groups. Does not prevent Met oxidation. | [10] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Robust, "universal" cocktail for peptides with multiple sensitive residues like Cys, Met, and Arg(Pmc/Mtr). | [10] |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Recommended for Trp-containing peptides on PAL or BAL resins to minimize reattachment to the linker. | [10] |
Experimental Protocol: TFA Cleavage
This protocol describes a general procedure for the cleavage of a peptide containing Trp(Boc) from the resin.
Materials:
-
Peptide-resin (fully synthesized, N-terminal Fmoc group removed)
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Reaction vessel with frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin (e.g., 100 mg) to a reaction vessel. Wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For the standard cocktail, mix TFA, TIS, and Water in a 95:2.5:2.5 ratio. Prepare approximately 2-5 mL of the cocktail per 100 mg of resin. Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and allow it to react at room temperature with occasional gentle agitation for 2-3 hours.[7]
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the collected TFA filtrate dropwise into a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the suspension at 3000-4000 rpm for 5-10 minutes to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and organic impurities. Repeat the centrifugation and decanting steps.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide should be purified by reverse-phase HPLC before proceeding to the next step.
Step 2: Z-Group Cleavage by Catalytic Hydrogenation
After the peptide has been cleaved, purified, and lyophilized, the N-terminal Z-group can be removed. The most common and effective method is catalytic hydrogenation, which cleaves the benzyl-oxygen bond of the carbamate.[3]
Method Comparison: Hydrogenolysis vs. Transfer Hydrogenolysis
Catalytic hydrogenation can be performed using hydrogen gas or a hydrogen donor molecule in a process known as catalytic transfer hydrogenation (CTH). CTH is often preferred for its operational simplicity and avoidance of pressurized gas cylinders.[3][11]
| Method | Hydrogen Source | Typical Catalyst | Solvent | Advantages | Disadvantages | References |
| Hydrogenolysis | H₂ gas (balloon or pressurized) | 10% Pd/C | Methanol, Ethanol, Acetic Acid | High efficiency, clean byproducts. | Requires H₂ gas handling and specialized equipment. | [4] |
| Transfer Hydrogenolysis | Formic Acid, Ammonium Formate, 1,4-Cyclohexadiene | 10% Pd/C, Palladium Black | Methanol, Ethanol | Operationally simple, rapid, avoids H₂ gas. | Requires removal of donor byproducts. | [3][11][12] |
Experimental Protocol: Z-Group Cleavage via Transfer Hydrogenolysis
This protocol describes a general procedure for Z-group removal using formic acid as the hydrogen donor.[3]
Materials:
-
Purified, Z-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (HPLC grade)
-
Formic acid (HCOOH)
-
Inert gas (Nitrogen or Argon)
-
Stirring apparatus
-
Filtration apparatus (e.g., syringe filter with Celite or 0.22 µm membrane)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide (1.0 mmol) in methanol (10-20 mL) in a reaction flask equipped with a stir bar.
-
Catalyst Addition: Under a flow of inert gas, carefully add 10% Pd/C (typically 10-20 mol% relative to the peptide).
-
Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[3]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite or a suitable membrane filter to completely remove the palladium catalyst. Wash the filter pad with methanol to ensure full recovery of the peptide.
-
Work-up: Combine the filtrates and concentrate under reduced pressure. The resulting product will be the formate salt of the peptide. If the free amine is required, the residue can be dissolved in water and lyophilized, or neutralized with a mild base followed by extraction or re-purification if necessary.
Visualizations: Workflows and Mechanisms
Diagram: Overall Cleavage Workflow
Caption: Orthogonal cleavage workflow for peptides containing Z-Trp(Boc)-OH.
Diagram: Mechanism of Tryptophan Protection
Caption: Protection of tryptophan from electrophilic attack during cleavage.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
activation of z-Trp(boc)-oh.dcha for efficient coupling
An Application Note and Protocol for the Efficient Activation of Z-Trp(Boc)-OH.DCHA for Peptide Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the activation and coupling of this compound, a crucial tryptophan derivative used in peptide synthesis. It covers the necessary pre-activation step of dicyclohexylamine (DCHA) salt removal, compares the efficiency of various common coupling reagents, and offers detailed experimental protocols for solid-phase peptide synthesis (SPPS). The aim is to equip researchers with the knowledge to optimize coupling reactions, thereby maximizing peptide yield and purity.
Introduction
In both solution-phase and solid-phase peptide synthesis, the formation of the amide bond between amino acids is the fundamental step.[1] This requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amino group of the next.[2] this compound is a widely used tryptophan building block where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group to prevent side reactions. The dicyclohexylamine (DCHA) salt form enhances its stability and handling.[3] However, for coupling to occur, the DCHA must be removed, and the resulting free carboxylic acid must be efficiently activated.[3] The choice of activation strategy is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the synthesis of high-purity peptides.[2][4]
Mechanism of Activation and Coupling
The core principle involves converting the relatively unreactive carboxylic acid into a highly reactive intermediate, typically an active ester. This is achieved using a coupling reagent. The activated intermediate is then susceptible to nucleophilic attack by the free amino group of the peptide chain, leading to the formation of a stable peptide bond.
Caption: General mechanism of carboxylic acid activation and peptide bond formation.
Comparative Analysis of Common Coupling Reagents
The success of a coupling reaction is heavily dependent on the chosen reagent. Modern coupling reagents, such as aminium and phosphonium salts, offer high reaction rates and minimal side reactions.[2] Carbodiimides are cost-effective alternatives, though they may require additives to suppress racemization.[1] A comparison of commonly used reagents is presented below.
| Coupling Reagent Class | Reagent Example | Relative Speed | Efficiency/Purity | Risk of Racemization | Key Considerations |
| Aminium/Uronium Salts | HATU | Very Fast | Very High | Very Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[5][6] |
| HBTU/TBTU | Fast | High | Low | Robust and widely used reagents; by-products are water-soluble, simplifying purification.[2] | |
| Phosphonium Salts | PyBOP | Fast | High | Low | By-products are generally not problematic; avoids potential guanidinylation side reactions seen with uronium salts.[1][5] |
| Carbodiimides | DIC | Moderate | Moderate to High | Moderate (Requires Additive) | The urea byproduct is soluble, making it suitable for SPPS. Best used with HOBt or OxymaPure.[1][2] |
| EDC | Moderate | Moderate to High | Moderate (Requires Additive) | Water-soluble carbodiimide, ideal for solution-phase synthesis and aqueous reactions.[1][2] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Acid
Prior to its use in a coupling reaction, the DCHA salt must be removed to liberate the free carboxylic acid.[3]
Caption: Workflow for the removal of DCHA to yield the free carboxylic acid.
Methodology:
-
Dissolve the this compound salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[3]
-
Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 1M KHSO₄ aqueous solution.
-
Wash the organic layer once with brine to remove any remaining aqueous acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the free acid as a solid or foam.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol outlines the coupling of the prepared Z-Trp(Boc)-OH (free acid) onto a resin-bound peptide with a free N-terminal amine.
Caption: Workflow for a typical coupling cycle in solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Ensure the resin is swelled in N,N-Dimethylformamide (DMF) and the N-terminal protecting group (e.g., Fmoc) has been removed, followed by thorough washing with DMF.
-
Activation Mixture: In a separate vessel, dissolve Z-Trp(Boc)-OH (2-4 equivalents relative to resin loading), HATU (1.95 eq.), and N,N-Diisopropylethylamine (DIPEA) (4-6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the vessel containing the resin. Agitate the slurry at room temperature for 1-2 hours.
-
Washing: After the reaction time, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and soluble by-products.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines. A negative result indicates the coupling is complete. If the test is positive, a second coupling may be required.
Troubleshooting
-
Incomplete Coupling: Can be caused by steric hindrance. Using a more powerful reagent like HATU, increasing reaction time, or performing a double coupling can resolve this issue.[4]
-
Racemization: Although Z-protected amino acids are generally resistant to racemization, it can be minimized by avoiding excessive base and long pre-activation times.[2] The use of additives like HOAt (present in HATU) or OxymaPure is highly effective at suppressing racemization.[4][5]
-
Indole Oxidation: While the Boc group offers protection, the tryptophan side chain can still be susceptible to oxidation, especially during final cleavage with strong acids. The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is recommended.
References
Synthesis of Tryptophan-Containing Peptides Using Z-Trp(Boc)-OH·DCHA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tryptophan-containing peptides utilizing N-α-benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan dicyclohexylamine salt (Z-Trp(Boc)-OH·DCHA). This specialized amino acid derivative offers an orthogonal protection strategy, enabling the synthesis of complex peptides where selective deprotection is crucial.
Introduction
The synthesis of peptides containing tryptophan presents unique challenges due to the susceptibility of the indole side chain to oxidation and acid-catalyzed side reactions. Protecting the indole nitrogen is therefore critical for achieving high purity and yield. The use of Z-Trp(Boc)-OH·DCHA provides a robust solution by employing the acid-labile tert-butyloxycarbonyl (Boc) group for indole protection and the benzyloxycarbonyl (Z) group for temporary N-α-amino protection.
The key advantage of this strategy lies in the orthogonality of the Z and Boc protecting groups. The Z group can be selectively removed by catalytic hydrogenolysis, leaving the Boc group on the tryptophan side chain and other acid-labile side-chain protecting groups intact. This allows for controlled peptide chain elongation. The Boc group is subsequently removed during the final cleavage from the solid support under moderately acidic conditions.
Data Presentation
While specific quantitative data for the use of Z-Trp(Boc)-OH·DCHA is not extensively published in comparative studies, the following table outlines the expected outcomes based on established principles of solid-phase peptide synthesis (SPPS) and the known properties of the protecting groups.
| Parameter | Z-Trp(Boc)-OH·DCHA Strategy | Standard Fmoc-Trp(Boc)-OH Strategy | Standard Boc-Trp(For)-OH Strategy |
| Coupling Efficiency | >99% (with standard coupling reagents) | >99% (with standard coupling reagents) | >99% (with standard coupling reagents) |
| N-α-Deprotection | Catalytic Hydrogenolysis | 20% Piperidine in DMF | 50% TFA in DCM |
| Side Chain Protection | Acid-labile (Boc) | Acid-labile (Boc) | Thiolytically/Base Labile (Formyl) |
| Final Cleavage | Moderate Acid (e.g., TFA-based cocktail) | Moderate Acid (e.g., TFA-based cocktail) | Strong Acid (e.g., HF) or Thiolysis |
| Purity of Crude Peptide | High, minimizes tryptophan-related side reactions | High, minimizes tryptophan-related side reactions | Variable, risk of incomplete deformylation |
| Orthogonality | High (Z vs. Boc/tBu) | High (Fmoc vs. Boc/tBu) | Moderate (Boc vs. For/HF) |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Z-Trp(Boc)-OH·DCHA into a peptide sequence using manual solid-phase peptide synthesis.
Resin Preparation and First Amino Acid Coupling
Standard protocols for the selection and preparation of the appropriate resin (e.g., Wang, Merrifield) should be followed based on the desired C-terminal functionality (acid or amide). The first amino acid is coupled to the resin according to established procedures.
Peptide Chain Elongation: Coupling of Z-Trp(Boc)-OH
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Trp(Boc)-OH·DCHA
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Z-Trp(Boc)-OH·DCHA (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.
-
Drain the DMF from the swollen resin and add the activated Z-Trp(Boc)-OH solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
Selective N-α-Z-Group Deprotection by Catalytic Hydrogenolysis
This step is critical and must be performed under conditions that do not affect the acid-labile Boc group on the tryptophan side chain.
Materials:
-
Z-protected peptide-resin
-
Catalyst: Palladium on carbon (Pd/C, 10%)
-
Hydrogen Source: Hydrogen gas (H₂) balloon or atmospheric pressure hydrogenation apparatus.
-
Solvent: DMF or a mixture of DMF/DCM.
Procedure:
-
Swell the Z-protected peptide-resin in the chosen solvent within a reaction vessel suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the resin slurry (typically 10-20% by weight relative to the resin).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.
-
Stir the suspension vigorously to ensure good contact between the catalyst, resin, and hydrogen.
-
The reaction progress can be monitored by TLC analysis of a small, cleaved sample of the peptide-resin.
-
Upon completion (typically 4-24 hours), filter the reaction mixture to remove the catalyst. A filter aid (e.g., Celite) may be necessary for complete removal.
-
Wash the resin extensively with DMF and DCM to remove any residual catalyst and byproducts.
-
The peptide-resin with a free N-terminal amine is now ready for the next coupling cycle.
Final Cleavage and Deprotection
This final step removes the Boc protecting group from the tryptophan side chain, any other side-chain protecting groups, and cleaves the peptide from the resin.
Materials:
-
Fully synthesized peptide-resin
-
Cleavage Cocktail: A standard mixture for peptides containing sensitive residues. A common choice is "Reagent K".[1][2]
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Workflow for SPPS using Z-Trp(Boc)-OH.
Caption: Orthogonal protection and deprotection strategy.
References
Application Notes and Protocols for the Incorporation of Z-Trp(Boc)-OH·DCHA in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the successful incorporation of N-α-benzyloxycarbonyl-N-in-tert-butoxycarbonyl-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH·DCHA) in manual solid-phase peptide synthesis (SPPS). This specialized amino acid derivative offers orthogonal protection of the alpha-amino group (Z-group) and the indole side chain of tryptophan (Boc-group), enabling strategic synthesis of complex peptides.
The Z-group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it a valuable tool in complex peptide synthesis strategies. The Boc group on the tryptophan indole nitrogen prevents potential side reactions, such as alkylation, during acidic cleavage steps.
This guide will cover the entire workflow, from the initial conversion of the DCHA salt to the free acid, through to coupling, and selective deprotection of the protecting groups.
Data Presentation
Table 1: Properties of Z-Trp(Boc)-OH·DCHA
| Property | Value |
| CAS Number | 218938-57-9 |
| Molecular Formula | C36H49N3O6 |
| Molecular Weight | 619.79 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Table 2: Representative Coupling Efficiency of Z-Protected Amino Acids in Manual SPPS
The following data, while for Z-Pro-OH, can serve as a useful benchmark for the coupling efficiency of the sterically similar Z-Trp(Boc)-OH. Actual efficiencies may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Equivalents (AA/Reagent/Base) | Typical Time (h) | Coupling Efficiency (%) | Notes |
| DIC/HOBt | 3 / 3 / 6 (DIPEA) | 4 - 8 | 85 - 95 | Standard, cost-effective, but can be slow for hindered residues.[1] |
| HBTU/DIPEA | 3 / 2.9 / 6 | 2 - 4 | 95 - 99 | Faster and more efficient for hindered amino acids. |
| HATU/DIPEA | 3 / 2.9 / 6 | 1 - 2 | >99 | Highly efficient, recommended for difficult couplings. |
Table 3: Deprotection Conditions for Protecting Groups of Z-Trp(Boc)-OH
| Protecting Group | Reagent | Typical Conditions | Notes |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂/Pd-C) | H₂ (balloon), 10% Pd/C in DMF, 2-24 h | Not compatible with residues sensitive to hydrogenation (e.g., Cys, Met).[1] |
| Boc (tert-Butoxycarbonyl) on Indole | Trifluoroacetic Acid (TFA) | 50% TFA in DCM, 30 min | Standard condition for Boc-SPPS cleavage. Scavengers are recommended.[2] |
| DCHA (Dicyclohexylammonium) | Aqueous acid (e.g., KHSO₄ or H₃PO₄) | Biphasic extraction (e.g., DCM/aq. KHSO₄) | Necessary to generate the free carboxylic acid for coupling.[3] |
Experimental Protocols
Conversion of Z-Trp(Boc)-OH·DCHA to the Free Acid
Prior to its use in peptide coupling, the dicyclohexylammonium (DCHA) salt must be removed to liberate the free carboxylic acid.
Materials:
-
Z-Trp(Boc)-OH·DCHA
-
Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[3]
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Z-Trp(Boc)-OH·DCHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.[3]
-
Wash the organic layer with deionized water until the aqueous layer is neutral (pH ~7).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free acid, which may be a foam or oil.[3]
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the steps for incorporating the free acid of Z-Trp(Boc)-OH into a growing peptide chain on a solid support. This example assumes a standard Fmoc-based SPPS strategy where the Z-group serves as an orthogonal protecting group.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Z-Trp(Boc)-OH (free acid from Protocol 3.1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% piperidine in DMF
-
SPPS reaction vessel
-
Shaker
Procedure:
Step 1: Resin Swelling
-
Place the resin in the SPPS reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a dark blue color).
Step 3: Coupling of Z-Trp(Boc)-OH
-
In a separate vial, dissolve Z-Trp(Boc)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Step 4: Capping (Optional) If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Wash the resin as described in step 3.6.
Selective Deprotection of Protecting Groups
3.3.1. On-Resin Deprotection of the Z-Group by Catalytic Hydrogenolysis
This protocol is suitable for peptides that do not contain other residues sensitive to hydrogenation (e.g., Cys, Met).
Materials:
-
Peptide-resin with N-terminal Z-group
-
10% Palladium on charcoal (Pd/C)
-
N,N-Dimethylformamide (DMF)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Swell the peptide-resin in DMF.
-
Carefully add a catalytic amount of 10% Pd/C to the resin suspension.
-
Securely seal the reaction vessel and purge the atmosphere with hydrogen gas.
-
Maintain a positive pressure of H₂ and stir the suspension vigorously for 2-24 hours at room temperature.[1]
-
Carefully vent the hydrogen and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin thoroughly with DMF and DCM. The peptide-resin now has a free N-terminal amine.
3.3.2. Deprotection of the Indole Boc-Group
The Boc group on the tryptophan indole is removed during the final cleavage of the peptide from the resin using standard acidic conditions.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))
Procedure:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dry peptide-resin.
-
Incubate for 2-4 hours at room temperature with occasional agitation.
-
Filter the cleavage solution to separate the resin.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Experimental Workflow for Incorporating Z-Trp(Boc)-OH·DCHA
Caption: Workflow for incorporating Z-Trp(Boc)-OH·DCHA in manual SPPS.
Signaling Pathway: Antimicrobial Peptide Membrane Disruption
Peptides containing tryptophan are often investigated for their antimicrobial properties. A common mechanism of action for cationic antimicrobial peptides is the disruption of the bacterial cell membrane.
Caption: Mechanism of bacterial cell membrane disruption by antimicrobial peptides.[4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring the Coupling Reaction of Z-Trp(Boc)-OH·DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan (Z-Trp(Boc)-OH) is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. Its dicyclohexylamine (DCHA) salt form, Z-Trp(Boc)-OH·DCHA, enhances stability and simplifies handling. The successful coupling of this amino acid to a target amine is a crucial step that requires careful monitoring to ensure high yield and purity. Inefficient coupling can lead to the formation of deletion sequences or other impurities that are difficult to remove in downstream processing.
These application notes provide detailed protocols for monitoring the coupling reaction of Z-Trp(Boc)-OH using four common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Adherence to these protocols will enable researchers to accurately track reaction progress, optimize conditions, and determine the precise endpoint of the reaction.
Reaction Pathway and Monitoring Workflow
The coupling process begins with the conversion of the DCHA salt to the free carboxylic acid, which is then activated by a coupling agent (e.g., HATU). This activated ester subsequently reacts with the desired amine (R-NH₂) to form the final amide bond.
Caption: General reaction pathway for Z-Trp(Boc)-OH·DCHA coupling.
A systematic workflow is essential for effective reaction monitoring. This involves sampling the reaction at regular intervals, preparing the sample appropriately, and analyzing it using one or more of the techniques detailed below.
Caption: General experimental workflow for reaction monitoring.
Experimental Protocols & Data Presentation
Protocol for Conversion of DCHA Salt to Free Acid
Prior to coupling, the DCHA salt must be converted to the free acid.[1][2]
-
Dissolution: Dissolve the Z-Trp(Boc)-OH·DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of salt).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 5-10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid solution.[1][2] The pH of the aqueous layer after the final wash should be acidic (pH 2-3).[2]
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the free acid, typically as a foam or oil.[1]
-
Confirmation: The resulting free acid should be used immediately in the subsequent coupling step.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative method ideal for quickly assessing the presence of starting material and the formation of the product.
Experimental Protocol:
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline in pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve small samples of the starting material (Z-Trp(Boc)-OH free acid) and the reaction mixture in a volatile solvent like ethyl acetate. Spot them separately on the baseline. It is also useful to spot a co-spot (starting material and reaction mixture in the same spot) to aid in identification.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The tryptophan-containing compounds will appear as dark spots. Staining with a ninhydrin solution can also be used if the amine reactant is visible, but the product and Z-protected starting material will not stain.
Data Presentation:
The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf value).
| Compound | Mobile Phase (Hexane:EtOAc) | Expected Rf Value | Visualization |
| Z-Trp(Boc)-OH (Free Acid) | 60:40 | ~ 0.30 | UV (254 nm) |
| Coupled Product (Amide) | 60:40 | ~ 0.55 | UV (254 nm) |
Note: Rf values are illustrative and can vary based on exact conditions such as plate manufacturer, temperature, and chamber saturation.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of starting materials and the formation of the product, allowing for precise determination of reaction completion.
Experimental Protocol:
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the reaction by diluting it significantly (e.g., 1:1000) in the mobile phase, typically a mixture of acetonitrile and water. Filter the sample through a 0.22 µm syringe filter if any solids are present.
-
Chromatographic Conditions:
-
System: A standard Reverse-Phase HPLC (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient, for example, from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Analysis: Inject the prepared sample. The starting material (free acid) will elute earlier than the more hydrophobic amide product. Monitor the peak area of the starting material and product over time.
Data Presentation:
Reaction completion is typically defined as <1% of the limiting starting material remaining.
| Compound | Expected Retention Time (min) | Detection Wavelength (nm) |
| Z-Trp(Boc)-OH (Free Acid) | ~ 8.5 | 220, 280 |
| Coupled Product (Amide) | ~ 12.2 | 220, 280 |
Note: Retention times are highly system-dependent and are provided for illustrative purposes.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structural transformation from a carboxylic acid to an amide.
Experimental Protocol:
-
Sample Preparation: Withdraw a larger aliquot (~0.5 mL) from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of the broad carboxylic acid proton signal (typically >10 ppm) of the starting material. Concurrently, observe the appearance of a new amide proton signal (typically between 6-8.5 ppm) in the product spectrum. Changes in the chemical shifts of protons adjacent to the reaction center (the α-proton of the tryptophan residue) will also be indicative of product formation.
Data Presentation:
Key diagnostic peaks are monitored to confirm the conversion.
| Compound | Key ¹H NMR Signal | Solvent | Expected Chemical Shift (δ ppm) |
| Z-Trp(Boc)-OH (Free Acid) | -COOH | CDCl₃ | > 10.0 (very broad) |
| Coupled Product (Amide) | -CONH-R | CDCl₃ | 6.0 - 8.5 (doublet or triplet) |
| Z-Trp(Boc)-OH (Free Acid) | α-H | CDCl₃ | ~ 4.8 |
| Coupled Product (Amide) | α-H | CDCl₃ | ~ 4.6 |
Note: Chemical shifts are illustrative and depend on the solvent and the specific structure of the coupled amine (R-group).
Mass Spectrometry (MS)
Mass spectrometry, often coupled with LC (LC-MS), is used to definitively confirm the identity of the product by determining its molecular weight.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Conditions:
-
System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Use the same or a similar gradient as the HPLC method.
-
Ionization Mode: ESI in positive ion mode is typically used.
-
-
Analysis: The mass spectrometer will detect the protonated molecule [M+H]⁺. Compare the observed mass-to-charge ratio (m/z) with the theoretical calculated mass of the expected product.
Data Presentation:
Confirmation of the product is achieved when the observed mass matches the theoretical mass.
| Compound | Molecular Formula (Example R=CH₂Ph) | Theoretical Mass (Monoisotopic) | Observed [M+H]⁺ (m/z) |
| Z-Trp(Boc)-OH | C₂₄H₂₆N₂O₆ | 438.18 | 439.19 |
| Coupled Product | C₃₁H₃₃N₃O₅ | 527.24 | 528.25 |
Note: The example product assumes coupling with benzylamine.
Conclusion
The successful synthesis of peptides and related molecules relies on robust and accurate in-process controls. By employing a combination of the techniques described—using TLC for rapid qualitative checks and HPLC for quantitative analysis, with NMR and MS for structural confirmation—researchers can effectively monitor the coupling of Z-Trp(Boc)-OH. This multi-faceted approach ensures that reactions are driven to completion, maximizes yield, and provides confidence in the quality of the final product, ultimately streamlining the drug development and manufacturing process.
References
Post-Synthesis Workup of Peptides Synthesized with Z-Trp(Boc)-OH·DCHA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis workup of peptides containing the protected amino acid Z-Trp(Boc)-OH·DCHA. The incorporation of tryptophan into synthetic peptides requires careful consideration during the final cleavage and deprotection steps to mitigate potential side reactions and ensure high purity of the target peptide. The use of Z-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group and the alpha-amino group is protected with a benzyloxycarbonyl (Z) group, offers a strategy to minimize common side reactions associated with tryptophan, such as alkylation.[1][2][3] The dicyclohexylamine (DCHA) salt is utilized to improve the handling and stability of the amino acid derivative.
Overview of the Post-Synthesis Workup
The post-synthesis workup for peptides synthesized using Z-Trp(Boc)-OH·DCHA involves several critical stages:
-
Removal of the DCHA Salt: The dicyclohexylamine salt must be removed prior to the final cleavage from the solid support. This is typically achieved by an acidic wash.
-
Final Cleavage and Global Deprotection: This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Boc group from the tryptophan indole and the Z-group from the N-terminus (if it is the terminal residue). Trifluoroacetic acid (TFA) based cocktails are commonly employed for this purpose.[4][5][6]
-
Peptide Precipitation and Washing: Following cleavage, the peptide is precipitated from the cleavage cocktail using a cold organic solvent, typically diethyl ether. This step helps to separate the peptide from the dissolved resin and most of the scavengers.[7]
-
Purification: The crude peptide is then purified to remove any remaining impurities, such as truncated sequences, deletion sequences, and by-products from side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[8][9]
Potential Side Reactions and Mitigation Strategies
Tryptophan is particularly susceptible to modification during acidic cleavage conditions. The primary side reaction is the alkylation of the indole ring by carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl groups from Boc or other tBu-based protecting groups).[1][7]
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Tryptophan Alkylation | Electrophilic attack of carbocations (e.g., t-butyl cations) on the indole ring of tryptophan, leading to modified and impure peptides.[4][7] | Use of scavengers in the cleavage cocktail to trap carbocations. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[3][10] The use of Trp(Boc) protection significantly reduces this side reaction.[2][3] |
| Oxidation of Tryptophan | The indole ring can be oxidized during synthesis or workup, leading to various oxidized forms of the peptide.[11] | Minimize exposure to air and light. Use of antioxidants or reducing agents like dithiothreitol (DTT) in buffers can be beneficial during purification.[2] |
| Incomplete Deprotection | Failure to completely remove all protecting groups (Z, Boc, and others on different amino acids) results in a heterogeneous mixture of peptides. | Optimize cleavage time and the composition of the cleavage cocktail. Stronger acid conditions or longer reaction times may be necessary for complete removal of certain protecting groups like Arg(Pbf) or Arg(Pmc).[3] |
| Reattachment to Resin | The cleaved peptide can potentially reattach to the resin, particularly if the linker is susceptible to modification. | The use of appropriate scavengers helps to prevent this. For peptides with a C-terminal tryptophan, using Trp(Boc) is highly recommended to suppress reattachment.[3] |
Experimental Protocols
Materials and Reagents
Table 2: Reagents for Post-Synthesis Workup
| Reagent | Purpose | Recommended Grade |
| Dichloromethane (DCM) | Resin washing | HPLC grade |
| N,N-Dimethylformamide (DMF) | Resin washing | HPLC grade |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade, >98% |
| Water | Scavenger | Deionized, 18 MΩ·cm |
| 1,2-Ethanedithiol (EDT) | Scavenger | Reagent grade, >98% |
| Diethyl ether (cold) | Peptide precipitation | ACS grade |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |
Protocol 1: DCHA Salt Removal and Resin Preparation
-
Transfer the peptide-resin from the synthesis vessel to a suitable reaction vessel with a sintered glass filter.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual reagents from the synthesis.
-
To remove the DCHA salt, wash the resin with a solution of 5% (v/v) acetic acid in DCM (2 x 10 mL/g of resin) for 5 minutes each.
-
Wash the resin with DCM (5 x 10 mL/g of resin) to remove the acetic acid and any remaining by-products.
-
Dry the resin under a stream of nitrogen or under vacuum for at least 1 hour. It is crucial for the resin to be completely dry as residual DMF can interfere with the cleavage reaction.[5]
Protocol 2: Peptide Cleavage and Deprotection
Cleavage Cocktail Preparation:
A commonly used and effective cleavage cocktail for peptides containing Trp(Boc) is "Reagent K" or a simplified version.[12] For most sequences, a TFA/TIS/Water cocktail is sufficient.[3]
Table 3: Recommended Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Notes |
| Standard TFA Cocktail | TFA:TIS:Water (95:2.5:2.5) | Suitable for most peptides containing Trp(Boc).[3] |
| Reagent K (modified) | TFA:Water:Phenol:Thioanisole:EDT (82.5:5:5:5:2.5) | Recommended for complex peptides or those with multiple sensitive residues like Cys, Met, and Arg(Pmc/Pbf).[3][12] |
| Reagent R | TFA:Thioanisole:EDT:Anisole (90:5:3:2) | Particularly effective for peptides containing arginine residues protected with sulfonyl groups.[10] |
Cleavage Procedure:
-
Place the dry peptide-resin in a round-bottom flask or a suitable reaction vessel.
-
Add the chosen cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time may vary depending on the peptide sequence and the protecting groups used.
-
After the cleavage is complete, filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA (2-3 mL/g of resin) and combine the filtrates.
Protocol 3: Peptide Precipitation, Washing, and Isolation
-
In a fume hood, slowly add the TFA filtrate containing the peptide to a 10-fold volume of cold diethyl ether. This will cause the peptide to precipitate.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The crude peptide is now ready for purification.
Protocol 4: Peptide Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and/or 280 nm (for tryptophan-containing peptides).[8]
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualized Workflows and Pathways
Caption: General workflow for the post-synthesis workup of peptides.
Caption: Mitigation of tryptophan alkylation by scavengers during TFA cleavage.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. gilson.com [gilson.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with z-Trp(boc)-oh.dcha
Welcome to the technical support center for troubleshooting issues related to the use of Z-Trp(Boc)-OH.DCHA in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing answers to frequently asked questions and detailed troubleshooting protocols to address common challenges, particularly low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Incomplete conversion of the DCHA salt to the free acid: The dicyclohexylamine (DCHA) salt must be removed before the amino acid can be activated and coupled. Residual salt will inhibit the reaction.
-
Steric hindrance: The combination of the bulky Z (benzyloxycarbonyl) group at the N-terminus and the Boc (tert-butyloxycarbonyl) group on the tryptophan indole ring creates significant steric hindrance, which can impede the approach of the activated amino acid to the resin-bound amine.[1]
-
Suboptimal activation or coupling reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with this derivative.
-
Poor solubility: The protected amino acid may not be fully dissolved in the reaction solvent, leading to an incomplete reaction.
-
Inadequate reaction conditions: Insufficient reaction time, low temperature, or incorrect stoichiometry of reagents can all contribute to low coupling yields.
Q2: How do I convert the this compound salt to the free acid?
It is crucial to convert the DCHA salt to the free acid before use in a coupling reaction.[2] A typical procedure involves an acidic wash.[2][3][4][5]
Q3: Which coupling reagents are most effective for Z-Trp(Boc)-OH?
For sterically hindered amino acids like Z-Trp(Boc)-OH, more potent coupling reagents are generally required.[6] Uronium/aminium salts and phosphonium salts are often more effective than carbodiimides.[7][8][9]
Q4: Can the Z-group cause any side reactions during coupling?
While Z-protected amino acids are generally stable, there is a potential for side reactions. The primary concern is racemization, especially with prolonged activation times or the use of strong bases.[10] The use of additives like HOBt or Oxyma can help to suppress this.[11][12]
Q5: Are there any specific considerations for the tryptophan side chain?
The Boc protection on the indole ring of tryptophan is important for preventing side reactions during synthesis and cleavage, such as alkylation.[13][14] It is generally stable under standard coupling conditions.
Troubleshooting Guide
Problem: Low Coupling Efficiency
This is the most common issue encountered with this compound. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of Z-Trp(Boc)-OH. The following table provides a qualitative comparison of commonly used coupling reagents.
| Coupling Reagent Class | Examples | Relative Effectiveness for Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | Often require an additive (e.g., HOBt, Oxyma) to improve efficiency and reduce racemization.[12] DIC is preferred for SPPS as its urea byproduct is soluble.[7] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Highly efficient and fast-reacting.[7][8] HATU and COMU are often considered superior for highly hindered systems.[6] Can cause guanidinylation of the N-terminal amine if pre-activation is not performed correctly.[14] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Very High | Similar in reactivity to uronium/aminium salts.[8] PyBOP is a common and effective choice.[7] BOP produces a carcinogenic byproduct.[15] |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
This protocol describes the conversion of the DCHA salt to the free acid, a necessary step before the coupling reaction.
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[2][3]
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% potassium bisulfate (KHSO₄) or similar acidic aqueous solution.[2][4] The pH of the aqueous layer should be acidic (pH 2-3).[3]
-
Water Wash: Wash the organic layer with water to remove any remaining acid.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate.[2][3][4]
-
Filtration and Evaporation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the free acid form of Z-Trp(Boc)-OH.
-
Verification (Optional): The completion of the salt removal can be verified by Thin Layer Chromatography (TLC).[3]
Protocol 2: Coupling of Z-Trp(Boc)-OH using HATU
This protocol outlines a robust method for coupling the sterically hindered Z-Trp(Boc)-OH in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin (with the N-terminal amine deprotected) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Activation Mixture Preparation (in a separate vessel):
-
Dissolve Z-Trp(Boc)-OH (free acid form, 3-5 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9-4.9 equivalents) to the amino acid solution.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen and washed resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion. A negative result (yellow beads with Kaiser test) indicates a complete reaction.
-
If the test is positive (blue beads), a second coupling (double coupling) may be necessary.
-
Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, to remove any excess reagents and byproducts.
-
Caption: Experimental workflow for the coupling of Z-Trp(Boc)-OH in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Cleavage Conditions to Minimize Tryptophan Modification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing peptide cleavage conditions to minimize the modification of tryptophan residues. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What causes tryptophan modification during peptide cleavage?
A1: The primary cause of tryptophan modification during cleavage is the generation of highly reactive cationic species.[1] During the acidic cleavage of protecting groups (e.g., from Arg(Pmc/Pbf), Asn/Gln(Trt)) and the resin linker, carbocations are formed.[2][3] The electron-rich indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by these carbocations.[1][4] This can lead to undesired side products, reducing the yield and purity of the target peptide.[5] Even the linker molecule of the resin itself can alkylate the tryptophan residue during cleavage.[6][7]
Q2: Which amino acid residues are most likely to cause tryptophan modification?
A2: Residues with acid-labile side-chain protecting groups are the main culprits. Arginine protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can generate reactive cations that modify tryptophan.[8] Other residues like cysteine, methionine, and tyrosine, when protected with tert-butyl based groups, can also lead to the formation of t-butyl cations that alkylate tryptophan.[2]
Q3: What are scavengers and how do they prevent tryptophan modification?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive cationic species before they can react with sensitive residues like tryptophan.[1][2] By reacting with the carbocations at a faster rate, they prevent unwanted side reactions.[1] Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole, and water.[4][9]
Q4: Is it always necessary to use scavengers in the cleavage cocktail?
A4: For peptides containing tryptophan, methionine, cysteine, or arginine, the use of scavengers is highly recommended to suppress side reactions.[2] Failure to include appropriate scavengers can lead to significant modification of these residues and reattachment of the peptide to the resin.[2] For simple peptides lacking these sensitive residues, a simpler cleavage cocktail might suffice, but it is generally good practice to include scavengers.
Q5: How can I protect the tryptophan residue during synthesis to minimize modification during cleavage?
A5: The most effective way to prevent modification of the tryptophan side chain is to use a derivative with the indole nitrogen protected, such as Fmoc-Trp(Boc)-OH, during solid-phase peptide synthesis (SPPS).[4][5][10] The Boc (tert-butyloxycarbonyl) group protects the indole ring from electrophilic attack by carbocations generated during cleavage.[5]
Troubleshooting Guide
Issue 1: My mass spectrometry results show unexpected peaks corresponding to tryptophan modification.
-
Possible Cause 1: Ineffective Scavenging. The scavengers in your cleavage cocktail may be insufficient or inappropriate for the protecting groups present in your peptide. For instance, TIS alone may not be enough to suppress all side reactions, especially with complex peptides.[10]
-
Possible Cause 2: Alkylation by the Resin Linker. Certain resins, like Wang resin, can release reactive species during cleavage that alkylate tryptophan.[6][7] This has been observed regardless of the scavenger used.[7]
-
Solution: If you suspect linker-based alkylation, consider using a different resin for your synthesis. Alternatively, a two-step cleavage protocol where the side-chain protecting groups are removed while the peptide is still attached to the resin may reduce this side reaction.[11]
-
-
Possible Cause 3: Transfer of Protecting Groups. Protecting groups from other residues, such as the Pmc group from arginine, can be transferred to the tryptophan side chain during cleavage.[8]
-
Solution: The use of Fmoc-Trp(Boc)-OH is the most effective way to prevent this.[5] Additionally, optimizing the scavenger cocktail can help minimize this side reaction.
-
Issue 2: The yield of my tryptophan-containing peptide is very low.
-
Possible Cause 1: Reattachment of the Peptide to the Resin. C-terminal tryptophan-containing peptides are known to be susceptible to reattachment to the resin after cleavage.[2][12] This occurs when the cleaved peptide reacts with cationic species generated from the resin linker.
-
Solution: The use of Fmoc-Trp(Boc)-OH during synthesis can suppress this reattachment. Including scavengers like EDT in the cleavage mixture is also recommended.[2]
-
-
Possible Cause 2: Incomplete Cleavage. The cleavage reaction time may have been too short, especially for peptides with multiple arginine residues which can require longer deprotection times.[13][14]
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes common cleavage cocktails and their suitability for peptides containing tryptophan and other sensitive residues.
| Cleavage Cocktail | Composition (v/v) | Recommended Use | Reference(s) |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues, or when Trp is protected with a Boc group. | [4][5][9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust cocktail for complex peptides with multiple Arg, Trp, Cys, and Met residues. | [2][4][14] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly suited for peptides containing Arg protected with sulfonyl groups (e.g., Pmc, Mtr). | [4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An alternative to cocktails with thiols, but may not prevent methionine oxidation. | [4] |
Experimental Protocols
Protocol 1: General TFA Cleavage for Tryptophan-Containing Peptides
This protocol is suitable for peptides where tryptophan is protected with a Boc group.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least one hour.[5]
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water. For every 100 mg of resin, prepare 2 mL of the cocktail.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[13]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[5][13]
-
Precipitation: In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether or diethyl ether.[13] Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.[13]
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.[13]
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.[13]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5][13]
Protocol 2: Cleavage with Reagent K for Complex Peptides
This protocol is recommended for peptides with multiple sensitive residues, including unprotected tryptophan.
-
Resin Preparation: Follow step 1 from the General TFA Cleavage protocol.
-
Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[14]
-
Cleavage Reaction: Suspend the resin in Reagent K (10-40 mL per gram of resin). Stir at room temperature for 1-2.5 hours. Peptides with multiple arginine residues may require longer deprotection times.[14]
-
Peptide Isolation and Precipitation: Follow steps 4-8 from the General TFA Cleavage protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Technical Support Center: Aggregation of Peptides Containing Z-Trp(Boc)-OH·DCHA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing Z-Trp(Boc)-OH·DCHA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to peptide aggregation during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is Z-Trp(Boc)-OH·DCHA, and why might it contribute to peptide aggregation?
Z-Trp(Boc)-OH·DCHA is a derivative of the amino acid tryptophan where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the indole side-chain nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The dicyclohexylammonium (DCHA) salt improves the compound's stability and handling.
Several factors related to this amino acid derivative can contribute to peptide aggregation:
-
Hydrophobicity: The tryptophan side chain is inherently hydrophobic and aromatic, which can lead to strong hydrophobic interactions and π-π stacking between peptide chains.[1]
-
Bulky Protecting Groups: The Z and Boc protecting groups are bulky and hydrophobic, further increasing the tendency for intermolecular interactions and aggregation, especially as the peptide chain elongates on the solid support.[2]
-
Secondary Structure Formation: The presence of tryptophan can promote the formation of organized aggregate structures, such as β-sheets, which are a primary cause of aggregation.[1]
Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
Aggregation during SPPS can manifest in several ways:
-
Poor Resin Swelling: The peptide-resin matrix may shrink or fail to swell adequately in the synthesis solvents, which is a physical sign of interchain association.[1][3]
-
Slow or Incomplete Reactions: Both the N-terminal protecting group deprotection and the amino acid coupling steps may become sluggish or incomplete.[1][2]
-
Inaccurate Colorimetric Tests: Qualitative tests like the Kaiser test may yield false-negative or misleading results because the aggregated peptide chains are inaccessible.[1]
-
Physical Clumping: The resin may appear clumpy or sticky.[2]
Q3: My crude peptide containing Z-Trp(Boc)-OH·DCHA has precipitated after cleavage and is difficult to dissolve. What should I do?
This is a common issue with aggregation-prone peptides. A systematic approach to solubilization is recommended:
-
Initial Attempt: Start by attempting to dissolve a small aliquot of the peptide in deionized, sterile water or a common buffer like PBS.[1]
-
pH Adjustment: Determine the theoretical net charge of your peptide at pH 7.
-
Organic Co-solvents: For highly hydrophobic peptides, which is common for those containing tryptophan, first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Once dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.[1][4]
-
Strong Denaturants: If the peptide is intended for applications where the tertiary structure is not critical (e.g., mass spectrometry), strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be effective in disrupting aggregates.[1] Trifluoroacetic acid (TFA) also has strong denaturing capabilities and can dissolve highly hydrophobic and aggregation-prone peptides.[5]
Q4: What analytical techniques can be used to detect and characterize aggregation in my purified peptide solution?
Several techniques are available to characterize peptide aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers from aggregates of different sizes.
-
Dynamic Light Scattering (DLS): DLS can be used to measure the particle size distribution in a solution, providing information on the presence and size of aggregates.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Atypical peak shapes, such as broad or tailing peaks, can be indicative of aggregation.[1]
-
Circular Dichroism (CD) Spectroscopy: CD can be used to analyze the secondary structure of the peptide. A high β-sheet content can be correlated with aggregation.
Troubleshooting Guides
Issue 1: Incomplete coupling or deprotection during SPPS.
-
Observation: Positive Kaiser test after coupling or incomplete Fmoc/Boc removal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Data Presentation: Comparison of Anti-Aggregation Strategies in SPPS
| Strategy | Description | Advantages | Disadvantages |
| Solvent Optimization | Switching to more polar or "magic mixture" solvents (e.g., DCM/DMF/NMP 1:1:1).[2] | Improved solvation of the peptide chain, enhanced reaction kinetics. | May not be effective for highly aggregated sequences. |
| Increased Temperature | Performing coupling at elevated temperatures (e.g., 40-50°C).[2] | Can disrupt secondary structures and improve reaction rates. | Increased risk of side reactions like racemization. |
| Chaotropic Agents | Adding salts like LiCl to coupling and deprotection solutions.[2] | Disrupts secondary structures by interfering with hydrogen bonding. | Must be thoroughly washed out to avoid interference with subsequent steps. |
| Backbone Protection | Using backbone-protected amino acids (e.g., Hmb, Dmb).[7][8] | Effectively disrupts hydrogen bonding and prevents aggregation. | Can be sterically hindered, requiring stronger coupling reagents.[1] |
| Low-Loading Resins | Using resins with lower substitution levels (e.g., 0.1-0.4 mmol/g).[2] | Increases the distance between peptide chains, reducing intermolecular interactions. | Lower overall yield of peptide per gram of resin. |
Experimental Protocols
Protocol 1: On-Resin Aggregation Test
This protocol helps to assess the level of aggregation and the presence of deletion sequences.
-
Sample Collection: After a difficult coupling step, take a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Wash the resin sample with Dichloromethane (DCM) (3 x 1 mL).
-
Drying: Dry the resin under a stream of nitrogen.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5). Allow the cleavage to proceed for 2-3 hours at room temperature.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Analyze the crude peptide by LC-MS to check for the expected mass and identify any deletion sequences.[2]
Protocol 2: Solubilization of Aggregated Peptides
This protocol provides a systematic approach to dissolving hydrophobic and aggregation-prone peptides.
Caption: Stepwise workflow for solubilizing aggregated peptides.
-
Initial Solubilization: Attempt to dissolve a small amount of the peptide in sterile, deionized water or a suitable buffer (e.g., PBS). Use vortexing and brief sonication to aid dissolution.[1][4]
-
pH Adjustment: If the peptide remains insoluble, calculate its net charge. For basic peptides, add a small amount of 10% acetic acid. For acidic peptides, use a dilute basic solution like 10% ammonium bicarbonate.[1][9]
-
Organic Solvents for Hydrophobic Peptides: If the peptide is highly hydrophobic, dissolve it first in a minimal volume of an organic solvent such as DMSO or DMF.[1][4]
-
Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing the solution.[1][9]
-
Strong Denaturants: For very resistant aggregates, and if the application allows, use strong denaturing agents like 6 M GdmCl or 8 M Urea.[1]
Disclaimer: The information provided in this document is for Research Use Only (RUO). While we strive to provide accurate protocols and troubleshooting advice, we make no warranties regarding the fitness of this information for every specific experimental setup. Researchers should always exercise their own judgment and perform necessary optimizations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Synthesized with Z-Trp(Boc)-OH·DCHA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using Z-Trp(Boc)-OH·DCHA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with peptides containing Z-Trp(Boc)-OH?
A1: The main challenges arise from the susceptibility of the tryptophan indole side chain to modification during the acid-mediated cleavage and deprotection steps. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen is designed to protect it during synthesis, but its removal, along with other protecting groups, generates reactive carbocations. These can lead to several side reactions, complicating the purification process. Key challenges include:
-
Alkylation of the Tryptophan Indole Ring: Reactive carbocations, such as the tert-butyl cation generated from the Boc group, can alkylate the electron-rich indole nucleus of tryptophan.[1][2]
-
Side-Product Formation from Scavengers: While scavengers are used to trap carbocations, they can sometimes form adducts with the peptide. For instance, thioanisole, a common scavenger, can lead to the alkylation of the tryptophan indole nitrogen.
-
Oxidation of the Indole Ring: The tryptophan side chain is susceptible to oxidation, which can occur during cleavage or subsequent handling, leading to impurities that are often difficult to separate.[3]
-
Transfer of Protecting Groups: In sequences containing arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf), there is a risk of the sulfonyl group migrating to the tryptophan indole ring during cleavage.[4][5]
-
Alkylation by Resin Linker: For peptides synthesized on a Wang resin, a side reaction involving alkylation of the indole nucleus by the linker has been reported.[6][7]
Q2: Why is the choice of scavengers so critical during the cleavage of Trp(Boc)-containing peptides?
A2: Scavengers are essential to "trap" the highly reactive carbocations generated during the acidic cleavage of protecting groups.[8] Without effective scavengers, these electrophilic species will react with nucleophilic residues in the peptide, primarily the indole ring of tryptophan, but also methionine and cysteine. The choice of scavenger is critical because an inappropriate scavenger can either be ineffective or introduce new side reactions. For example, while thioanisole is a good scavenger for some cations, it can lead to the modification of tryptophan. Therefore, a carefully selected scavenger cocktail is necessary to minimize a range of potential side products.
Q3: Which analytical technique is most suitable for assessing the purity of a crude peptide containing Z-Trp(Boc)-OH?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for analyzing the purity of crude synthetic peptides.[][10] It separates the target peptide from impurities based on differences in hydrophobicity. By coupling the HPLC to a mass spectrometer (LC-MS), you can not only quantify the purity but also identify the masses of the impurities, which is invaluable for troubleshooting and identifying specific side products.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides synthesized with Z-Trp(Boc)-OH.
Issue 1: Multiple Unexpected Peaks in the HPLC Chromatogram
-
Possible Cause 1: Alkylation of Tryptophan.
-
Identification: Look for peaks with a mass increase of +56 Da (tert-butylation) or other alkyl groups from scavengers or the resin linker.
-
Solution: Optimize your cleavage cocktail. Ensure you are using a scavenger combination effective against the specific carbocations generated. Triisopropylsilane (TIS) and water are effective at scavenging t-butyl cations.[11] For broader protection, especially if other sensitive residues are present, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary, but be mindful of the potential for thioanisole to react with tryptophan.[11][12] Consider using 1,2-ethanedithiol (EDT) as a scavenger, as it has been shown to suppress t-butylation side reactions.[4]
-
-
Possible Cause 2: Oxidation of Tryptophan.
-
Identification: Look for peaks with a mass increase of +16 Da or +32 Da corresponding to the addition of one or two oxygen atoms.
-
Solution: Perform the cleavage and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas all solvents used for HPLC. Including a reducing agent like dithiothreitol (DTT) in scavenger cocktails can also help suppress oxidation.[4]
-
-
Possible Cause 3: Incomplete Deprotection.
-
Identification: A major peak with a mass corresponding to the peptide with the Boc group still attached (+100 Da).
-
Solution: Increase the cleavage reaction time or use a stronger acid cocktail. Ensure the resin is not aggregated, which can hinder reagent access.
-
Issue 2: Broad or Tailing Peaks in HPLC
-
Possible Cause 1: Peptide Aggregation.
-
Explanation: The presence of the hydrophobic Z and Boc groups can increase the tendency of the peptide to aggregate, especially if the sequence is also hydrophobic.
-
Solution: Dissolve the crude peptide in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase for HPLC.[13] Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can also help reduce aggregation.
-
-
Possible Cause 2: Secondary Interactions with the HPLC Column.
-
Explanation: The peptide may be interacting with free silanol groups on the silica-based stationary phase of the HPLC column.
-
Solution: Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase at a concentration of ~0.1%.[] Using a high-purity, end-capped column can also minimize these interactions.
-
Issue 3: Low Yield After Purification
-
Possible Cause 1: Poor Solubility of the Crude Peptide.
-
Explanation: Highly hydrophobic peptides may not fully dissolve in the initial HPLC mobile phase, leading to loss of sample.
-
Solution: As with aggregation, try dissolving the peptide in a small amount of a strong organic solvent first. For extremely hydrophobic peptides, alternative purification strategies that do not rely on HPLC, such as precipitation and washing, may be necessary.[14]
-
-
Possible Cause 2: Irreversible Adsorption to the HPLC Column.
-
Explanation: Very hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase.
-
Solution: Try using a column with a less hydrophobic stationary phase (e.g., C8 or C4). You can also try increasing the percentage of organic solvent at the end of the gradient to ensure all bound peptide is eluted.
-
Experimental Protocols
Protocol 1: General Cleavage of Peptides Containing Z-Trp(Boc)-OH from Resin
This protocol is a starting point and should be optimized based on the specific peptide sequence and other protected amino acids present.
Reagents:
-
Peptide-resin (dried)
-
Cleavage Cocktail (see Table 1 for options)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether with stirring.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the crude peptide under vacuum.
Table 1: Recommended Cleavage Cocktails for Trp(Boc)-Containing Peptides
| Reagent Cocktail | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | For peptides without other highly sensitive residues. TIS is a good scavenger for t-butyl cations.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues.[12] Use with caution due to potential thioanisole side reactions with Trp. |
| TFA/TIS/EDT/H₂O | 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂O | A good option to minimize t-butylation of Trp.[4] |
Protocol 2: Standard Reversed-Phase HPLC Purification
System and Reagents:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide dissolved in a minimal amount of a strong solvent (e.g., DMSO) and diluted with Mobile Phase A.
Procedure:
-
Equilibrate the column with the initial percentage of Mobile Phase B.
-
Perform a "scouting run" with a fast, steep gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of your peptide.
-
Based on the scouting run, design an optimized shallow gradient around the elution point of the target peptide (e.g., a gradient slope of 0.5-1.0% B per minute).
-
Inject the dissolved crude peptide.
-
Monitor the elution profile at 220 nm and 280 nm (the indole ring of tryptophan absorbs at 280 nm).
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing deletion sequences with z-Trp(boc)-oh.dcha
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences when using z-Trp(boc)-oh.dcha in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the amino acid L-tryptophan. It is protected at the α-amino group with a benzyloxycarbonyl (Z) group and at the indole nitrogen of the side chain with a tert-butyloxycarbonyl (Boc) group. The dicyclohexylammonium (DCHA) salt form enhances its stability and handling.[1][2] Its primary application is in solid-phase peptide synthesis (SPPS) to incorporate a tryptophan residue into a peptide sequence.
Q2: What are deletion sequences and how are they identified?
A2: Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence.[3] They are typically identified by mass spectrometry (MS), where the observed molecular weight is lower than the expected molecular weight of the full-length peptide by the mass of the missing amino acid(s).[3][4] High-performance liquid chromatography (HPLC) can also be used to separate deletion sequences from the target peptide, often appearing as earlier eluting peaks.[4][5]
Q3: What are the common causes of deletion sequences in SPPS?
A3: Deletion sequences primarily arise from two main issues during the SPPS cycle:
-
Incomplete coupling: The incoming amino acid fails to couple completely to the N-terminus of the growing peptide chain. This can be due to steric hindrance, peptide aggregation, or suboptimal reaction conditions.
-
Incomplete deprotection: The protecting group on the N-terminus of the peptide chain is not fully removed, preventing the subsequent amino acid from coupling.[3]
Q4: Is this compound particularly prone to causing deletion sequences?
A4: The use of this compound can present unique challenges that may lead to deletion sequences if not handled correctly. The bulky Z and Boc protecting groups can sterically hinder the coupling reaction. Furthermore, the orthogonal protection scheme, where the α-amino (Z) and side-chain (Boc) protecting groups are removed under different conditions, requires careful consideration in the synthesis strategy to ensure complete reactions at each step.
Troubleshooting Guides
Problem 1: Identification of a Deletion Sequence Following a this compound Coupling Step
Symptoms:
-
Mass spectrometry (MS) analysis of the crude peptide shows a significant peak with a mass corresponding to the target peptide minus the mass of the amino acid that was supposed to be coupled after the this compound residue.
-
HPLC analysis shows a significant impurity peak eluting before the main product peak.
Potential Cause: The bulky Z-group on the α-amino group of the newly incorporated tryptophan residue may not have been completely removed, thus preventing the next amino acid from coupling efficiently. This leads to a deletion of that subsequent residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for deletion sequences after Trp incorporation.
Detailed Steps:
-
Verify Z-Group Deprotection: The Z-group is typically removed by catalytic transfer hydrogenation, which is not a standard step in automated peptide synthesizers. If you are performing manual synthesis, ensure your on-resin deprotection protocol is robust.
-
Optimize On-Resin Z-Group Deprotection: If incomplete deprotection is suspected, consider the following optimizations:
-
Increase the reaction time for the catalytic transfer hydrogenation.
-
Ensure the palladium catalyst is fresh and active.
-
Use a more efficient hydrogen donor.
-
-
Optimize Coupling of the Subsequent Amino Acid: If Z-group deprotection is confirmed to be complete, the issue may lie with the coupling of the next amino acid. Tryptophan residues can sometimes contribute to on-resin aggregation, hindering subsequent couplings.
-
Increase the coupling time for the next amino acid.
-
Use a more powerful coupling reagent (see table below).
-
Consider a double coupling for the amino acid following tryptophan.
-
Problem 2: General Low Coupling Efficiency with this compound
Symptom:
-
A positive Kaiser test (blue beads) after the coupling of this compound indicates the presence of unreacted free amines.[3]
Potential Causes:
-
Steric hindrance from the bulky Z and Boc protecting groups.
-
Suboptimal activation of the amino acid.
-
Peptide aggregation on the resin.
Troubleshooting Strategies:
| Strategy | Description | Quantitative Recommendations |
| Extend Coupling Time | Allow more time for the sterically hindered amino acid to react completely. | Increase coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings. |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound. | Perform a second coupling for 1-2 hours immediately following the first. |
| Change Coupling Reagent | Use a more potent activating agent to overcome steric hindrance. | Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium/aminium salt-based reagent like HATU or HBTU. Use 2-4 equivalents of the coupling reagent. |
| Increase Reagent Concentration | A higher concentration of reactants can drive the reaction to completion. | Increase the concentration of the amino acid and coupling reagents to 0.4-0.5 M in the reaction vessel. |
Experimental Protocols
Protocol 1: On-Resin Catalytic Transfer Hydrogenation for Z-Group Deprotection
Materials:
-
Peptide-resin with N-terminal Z-protected tryptophan
-
Palladium on carbon (Pd/C, 10%)
-
Formic acid (as hydrogen donor)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a suspension of 10% Pd/C (typically 0.2 to 0.5 equivalents relative to the Z-protected amine) in DMF to the resin.
-
Add formic acid (10-20 equivalents).
-
Gently agitate the mixture under an inert atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction progress by taking a small sample of resin, washing it thoroughly, and performing a test cleavage followed by LC-MS analysis to check for the removal of the Z-group (mass decrease of 134.18 g/mol ).
-
Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Note: This protocol should be optimized for your specific peptide sequence and synthesis scale.
Protocol 2: HPLC-MS Analysis for Identification of Tryptophan-Containing Deletion Sequences
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.
-
Mass Spectrometer (MS) with electrospray ionization (ESI).
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
General Gradient:
-
5-95% Solvent B over 30 minutes.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).
-
Analyze the eluting peaks by MS to determine their molecular weights.
-
Compare the observed masses with the theoretical masses of the target peptide and potential deletion sequences. A mass difference corresponding to the residue weight of an amino acid indicates a deletion.
Signaling Pathways and Workflows
Caption: SPPS cycle for incorporating this compound.
This technical support guide provides a starting point for troubleshooting issues related to the use of this compound in peptide synthesis. For specific and complex issues, further optimization of the described protocols may be necessary.
References
impact of scavengers on z-Trp(boc)-oh.dcha stability during cleavage
Welcome to the technical support center for peptide synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Z-Trp(Boc)-OH, particularly concerning the stability of the Boc-protected tryptophan side chain during the final cleavage step. The principles and protocols discussed are broadly applicable to peptides containing the Trp(Boc) residue, regardless of the N-terminal protecting group (e.g., Fmoc, Boc, or Z).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group on the tryptophan side chain (Trp(Boc))?
A1: The tert-butyloxycarbonyl (Boc) group is used to protect the indole nitrogen of the tryptophan side chain.[1][2] This protection is crucial to prevent unwanted side reactions during peptide synthesis and, most importantly, during the final acid-mediated cleavage step.[1][2] The unprotected indole ring is highly nucleophilic and susceptible to modification by reactive cationic species generated during cleavage.[3][4] Using Fmoc-Trp(Boc)-OH or a similar protected derivative helps to eliminate side reactions like sulfonation when arginine residues protected by Mtr, Pmc, or Pbf are present in the sequence.[3][5] It also suppresses the reattachment of C-terminal tryptophan residues to the resin linker.[5]
Q2: Why are scavengers essential during the cleavage of Trp(Boc)-containing peptides?
A2: During the final cleavage, typically performed with strong acids like Trifluoroacetic acid (TFA), highly reactive electrophilic carbocations are generated from the cleavage of side-chain protecting groups (like Boc) and the resin linker.[3][4] These cations can attack nucleophilic residues in the peptide, with the indole ring of tryptophan being particularly susceptible.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations before they can modify the desired peptide.[3][4][6]
Q3: What are the most common side reactions involving the tryptophan residue during cleavage?
A3: The tryptophan residue is prone to several side reactions during acidic cleavage:
-
Alkylation: The indole ring can be alkylated by carbocations, most commonly the tert-butyl cation generated from Boc groups, leading to a +56 Da mass addition.[7][8] Alkylation can also occur from cations generated by the resin linker itself.[9][10]
-
Oxidation: The indole side chain is easily oxidized, especially under acidic conditions.[7][11] This can be minimized by working under a nitrogen atmosphere and using peroxide-free solvents.[3]
-
Sulfonation: When peptides contain arginine protected with sulfonyl-based groups (e.g., Pmc, Pbf, Mtr), the sulfonyl cations generated during cleavage can modify the tryptophan ring.[3] The use of Trp(Boc) is highly recommended to prevent this.[3][5]
-
Acid-Catalyzed Dimerization: Unprotected tryptophan can undergo acid-catalyzed dimerization, irreversibly modifying the indole ring.
Q4: Which scavengers are most effective for protecting Trp(Boc) during cleavage?
A4: The choice of scavenger is critical for obtaining a high-purity peptide.
-
Trialkylsilanes (TIS, TES): Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective, non-odorous scavengers for quenching tert-butyl cations and cations liberated from Trt and Rink Amide linkers.[3] A common non-malodorous cleavage cocktail is TFA/TIS/water (95:2.5:2.5).[3]
-
Thiols (EDT, DTT): 1,2-Ethanedithiol (EDT) is an excellent scavenger for t-butyl cations and is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[3] Dithiothreitol (DTT) can also be used to suppress oxidation.[7]
-
Thioanisole: While a common scavenger, thioanisole should be avoided if the peptide contains tryptophan, as its cation adducts can alkylate the indole nitrogen.
-
Water: Acts as a scavenger and is often included in cleavage cocktails.
-
Phenol: Believed to offer some protection to both tryptophan and tyrosine residues.[3]
Q5: Can the choice of other protecting groups in the peptide sequence affect Trp(Boc) stability?
A5: Yes. The presence of arginine residues protected by sulfonyl-based groups like Pmc or Pbf can lead to Trp alkylation during TFA treatment, even with scavengers.[4] The Pbf group generally results in lower levels of Trp alkylation compared to the Pmc group.[4] The combination of Arg(Pbf) and Trp(Boc) is highly recommended as it results in extremely low levels of tryptophan alkylation.[4]
Troubleshooting Guides
Issue 1: HPLC/MS analysis shows a significant side product with a +56 Da mass increase.
-
Possible Cause: This mass addition corresponds to tert-butylation of the tryptophan indole ring.[7] It occurs when tert-butyl cations, generated from the cleavage of Boc or other t-butyl-based protecting groups, are not effectively trapped by scavengers.[8]
-
Troubleshooting Steps:
-
Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains an effective scavenger for carbocations. Triisopropylsilane (TIS) is highly recommended.[1] A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
-
Minimize Cleavage Time: Reduce the peptide's exposure to the strong acidic environment by using the minimum time necessary for complete cleavage and deprotection (typically 2-4 hours).[1][6]
-
Lower Temperature: Performing the cleavage at a lower temperature can help reduce the rate of alkylation side reactions.[8]
-
Issue 2: A side product with a +106 Da mass increase is observed, especially when using a Wang resin.
-
Possible Cause: This side product has been identified as an unexpected alkylation of the tryptophan indole nucleus by the p-hydroxybenzyl alcohol linker of the Wang resin.[9][10] This side reaction can occur regardless of the scavenger used or the position of the Trp residue in the sequence (unless it is C-terminal).[10]
-
Troubleshooting Steps:
-
Use Trp(Boc) Protection: Protecting the indole nitrogen with a Boc group has been shown to almost completely prevent this side reaction.[10]
-
Change Resin: If the problem persists, consider using a different resin with a more stable linker for Trp-containing peptides.
-
Issue 3: HPLC analysis shows incomplete cleavage or multiple unidentified peaks.
-
Possible Cause: This can result from incomplete removal of side-chain protecting groups, particularly with long peptides or those containing multiple, less acid-labile groups like Arg(Mtr). A compromise sometimes has to be made between incomplete deprotection of Arg(Mtr) and modification of unprotected tryptophan.[5]
-
Troubleshooting Steps:
-
Use Trp(Boc): The use of Trp(Boc) derivatives is strongly recommended to avoid tryptophan side-chain modification, allowing for more forcing cleavage conditions if needed.[5]
-
Extend Cleavage Time: For long peptides or those with difficult-to-remove protecting groups, the cleavage time may need to be extended. Test cleavages should be performed to find the optimal time.
-
Repeat Cleavage: If complete deprotection is not achieved within 6 hours, the peptide should be precipitated with ether, and the cleavage process should be repeated with a fresh cocktail of reagents.
-
Verify N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group was completely removed before initiating the acid cleavage step. Residual basic piperidine or DMF can inhibit the TFA-acidolysis reaction.
-
Quantitative Data on Scavenger and Protecting Group Impact
The effectiveness of different strategies can be quantitatively assessed by analyzing the reduction in side product formation.
Table 1: Impact of Trp(Boc) Protection on Linker-Induced Alkylation (+106 Da Side Product)
| Entry | Substrate | Cleavage Cocktail | Product (P) % | Side Product (SP1) % |
| 1 | H-Trp-Glu(OtBu)-Wang | TFA/Anisole | 25% | 75% |
| 2 | H-Trp(Boc)-Glu(OtBu)-Wang | TFA/Anisole | 100% | 0% |
| 3 | H-Trp-Wang | TFA/Anisole | 2% | 98% |
| 4 | H-Trp(Boc)-Wang | TFA/Anisole | 100% | 0% |
Data adapted from a study on side-reactions on Wang solid support.[10] SP1 refers to the +106 Da adduct.
Table 2: Acid Lability Comparison of Trp(Boc) vs. Trp(Thp) Protecting Groups
| Entry | Protecting Group | Cleavage Cocktail (TFA/H₂O/DCM) | Time (h) | Deprotection % |
| 1 | Fmoc-Trp(Boc)-OH | 10:2:88 | 0.5 | 45% |
| 2 | Fmoc-Trp(Boc)-OH | 10:2:88 | 1.0 | 69% |
| 3 | Fmoc-Trp(Thp)-OH | 10:2:88 | 0.5 | 70% |
| 4 | Fmoc-Trp(Thp)-OH | 10:2:88 | 1.0 | 90% |
Data adapted from a study on acid lability of different Trp protecting groups.[12] Thp (tetrahydropyranyl) is another potential protecting group.
Experimental Protocols
General Protocol for TFA-Mediated Cleavage of Trp(Boc)-Containing Peptides
This protocol provides a general guideline for the cleavage and deprotection of peptides containing the Trp(Boc) residue from the solid support.
Materials:
-
Peptide-resin (dried under high vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether or MTBE
-
Glass reaction vessel with a sintered glass filter
-
Fume hood
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel inside a well-ventilated fume hood.
-
Wash the resin thoroughly with DCM (3 x 1 minute) to remove any residual DMF and swell the resin.[6] Dry the resin under a stream of nitrogen.
-
-
Prepare Cleavage Cocktail:
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[1]
-
-
Peptide Isolation and Precipitation:
-
After the reaction is complete, filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether (or MTBE) to precipitate the crude peptide.[1][6]
-
A white precipitate should form.
-
-
Peptide Washing and Drying:
-
Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the crude peptide pellet under a high vacuum.
-
-
Analysis:
-
Dissolve the dried crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry to confirm the identity and purity.[1]
-
Visualizations
Caption: Troubleshooting workflow for Trp(Boc) cleavage.
Caption: Role of scavengers in preventing Trp alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Z-Trp(Boc)-OH·DCHA and Racemization Control
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to racemization when using Z-Trp(Boc)-OH·DCHA in peptide synthesis. Maintaining stereochemical integrity is critical, as the presence of D-enantiomers can lead to inactive or toxic final peptide products.[1]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using Z-Trp(Boc)-OH?
A1: Racemization is the process where a pure L-amino acid, the building block of natural peptides, converts into a mixture of both its L- and D-forms (enantiomers).[1] This is a significant concern in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of even small amounts of the D-isomer of Tryptophan can result in a final peptide with reduced efficacy, altered binding properties, or undesirable toxicological effects.[1]
Q2: What is the primary chemical mechanism for racemization during the coupling of N-protected amino acids like Z-Trp(Boc)-OH?
A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] This process involves several steps:
-
Activation: The carboxyl group of Z-Trp(Boc)-OH is activated by a coupling reagent.
-
Cyclization: The activated intermediate can cyclize to form the oxazolone ring.
-
Proton Abstraction: The proton on the alpha-carbon of this oxazolone is acidic and can be easily removed by a base in the reaction mixture. This step creates a planar, achiral intermediate, losing the original stereochemistry.
-
Nucleophilic Attack: The incoming amine can attack this planar intermediate from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1]
While urethane-based protecting groups like Carbobenzoxy (Z) are known to suppress this pathway compared to other N-protecting groups, the risk remains, especially under non-optimized conditions.[3][5]
Q3: How does the dicyclohexylamine (DCHA) salt form of Z-Trp(Boc)-OH help?
A3: Z-Trp(Boc)-OH is often supplied as a dicyclohexylamine (DCHA) salt to improve its stability, shelf-life, and handling characteristics as a crystalline solid. In the reaction, the DCHA salt must be neutralized by an acid (often added as the hydrochloride salt of the incoming amine) to liberate the free carboxylic acid before it can be activated for coupling. This can sometimes help to moderate the reaction conditions, but it does not in itself prevent racemization during the subsequent activation and coupling steps.
Q4: Which factors in the coupling step are most critical for preventing racemization?
A4: Several experimental factors are crucial for controlling racemization:
-
Coupling Reagent & Additives: The choice of activating agent is paramount. Carbodiimides used alone can lead to high racemization levels.[6] The use of additives like HOBt, HOAt, or Oxyma is essential as they form active esters that are less prone to cyclizing into oxazolones.[7][8]
-
Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases (e.g., triethylamine) greatly increase racemization, while weaker or sterically hindered bases (e.g., N-methylmorpholine, DIPEA, or 2,4,6-collidine) are preferred.[1][3][9]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][4] Performing couplings at 0°C or room temperature is recommended.
-
Activation Time: Prolonging the pre-activation of the amino acid before the amine component is added increases the concentration of the racemization-prone activated intermediate and should be minimized.[1][4]
Troubleshooting Guide
Problem: High levels of D-Tryptophan detected in the final peptide product after coupling Z-Trp(Boc)-OH.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Avoid: Using carbodiimides (DCC, DIC) without an additive. Recommended: Use a uronium/aminium salt reagent like HATU or HBTU, or a phosphonium salt like PyBOP.[10][11] Alternatively, the combination of DIC with a racemization-suppressing additive like Oxyma or HOAt is highly effective.[9][12] |
| Incorrect Base Selection | Avoid: Strong, non-sterically hindered bases like triethylamine (TEA). Recommended: Use a weaker or sterically hindered base. The order of preference to minimize racemization is generally: 2,4,6-Collidine > N-Methylmorpholine (NMM) > Diisopropylethylamine (DIPEA).[3][9] Use the minimum amount of base necessary.[1] |
| High Reaction Temperature | Avoid: Heating the coupling reaction to accelerate it. Recommended: Perform the coupling reaction at a lower temperature, such as 0°C, and allow it to warm slowly to room temperature.[1][4] |
| Prolonged Pre-Activation Time | Avoid: Long pre-activation periods where the activated amino acid sits in solution before the amine is added. Recommended: Keep pre-activation times to a minimum (typically 1-5 minutes).[4] Alternatively, add the coupling reagent last to a mixture of the acid, amine, and additive to initiate the reaction. |
| Solvent Choice | Consider: The polarity of the solvent can influence racemization rates.[8][13] While DMF is common, exploring solvents like Dichloromethane (DCM) or N-Methylpyrrolidone (NMP) may be beneficial for certain sequences. |
Quantitative Data Summary
The absolute extent of racemization is highly dependent on the specific peptide sequence and reaction conditions. The table below provides a qualitative comparison of common coupling reagents and bases regarding their general tendency to cause racemization, based on literature reports for susceptible amino acids.
| Coupling Reagent / Additive | Base | Relative Racemization Risk |
| DIC or DCC (alone) | TEA | Very High |
| DIC or DCC (alone) | DIPEA / NMM | High |
| HBTU / TBTU | DIPEA / NMM | Moderate to Low |
| BOP / PyBOP | DIPEA / NMM | Low[10] |
| DIC / HOBt or Oxyma | NMM / Collidine | Very Low [9][10][12] |
| HATU | DIPEA / Collidine | Very Low [11] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Z-Trp(Boc)-OH to Minimize Racemization
This protocol uses HATU as the coupling reagent and DIPEA as the base in DMF, a combination known for high efficiency and low racemization.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon), dissolve the amine component (1.0 equivalent) in anhydrous DMF.
-
Amino Acid Addition: Add Z-Trp(Boc)-OH·DCHA (1.2 equivalents). Note: The DCHA salt will be neutralized in situ by the hydrochloride or TFA salt of the amine component. If the amine is a free base, add one equivalent of HCl in dioxane or a similar acid to liberate the free carboxylic acid.
-
Reagent Addition: Add the coupling additive (if required by the primary coupling reagent) followed by the coupling reagent itself, for example, HATU (1.15 equivalents).
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Base Initiation: Add a sterically hindered base, such as DIPEA (2.5 equivalents), dropwise to the cooled mixture while stirring.
-
Reaction: Allow the reaction to proceed at 0°C for 15 minutes and then warm to room temperature. Monitor the reaction for completion (typically 2-4 hours) using a suitable method like TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification protocol.
Protocol 2: General Procedure for Quantifying Racemization via Chiral HPLC
This protocol describes the analysis of the final peptide to determine the percentage of D-Tryptophan incorporation.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the purified, dried peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl. For advanced analysis that corrects for hydrolysis-induced racemization, 6N DCl in D₂O can be used.[14][15]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube carefully and evaporate the acid under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the resulting amino acid hydrolysate in a known volume of a suitable solvent (e.g., 0.1 M HCl).[1]
-
-
Chiral HPLC Analysis:
-
System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: An appropriate mobile phase for the chosen column, often an acidic aqueous solution with an organic modifier (e.g., a solution of copper (II) sulfate). The exact conditions will depend on the column manufacturer's recommendations.
-
Temperature: Maintain a constant, controlled column temperature (e.g., 25°C) for reproducibility.[14]
-
Detection: Use UV detection at a wavelength appropriate for Tryptophan (e.g., 220 nm or 280 nm).
-
Analysis: Inject the reconstituted hydrolysate. The D- and L-Tryptophan enantiomers will have different retention times.
-
-
Quantification:
-
Integrate the peak areas for both the D-Trp and L-Trp peaks.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-Trp) / (Area(D-Trp) + Area(L-Trp))] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
- 14. benchchem.com [benchchem.com]
- 15. cat-online.com [cat-online.com]
Technical Support Center: Z-Trp(Boc)-OH.DCHA Deprotection
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete deprotection of the Boc group from the side chain of Z-Trp(Boc)-OH.DCHA.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the DCHA salt in this compound?
The dicyclohexylamine (DCHA) forms a salt with the carboxylic acid of Z-Trp(Boc)-OH. This salt form enhances the crystallinity and stability of the compound, making it easier to handle and purify. Before using the Z-Trp(Boc)-OH in a subsequent reaction, such as peptide coupling, the DCHA salt is typically neutralized and removed.
Q2: What are the primary causes of incomplete Boc deprotection from the Tryptophan side chain?
Incomplete removal of the tert-butyloxycarbonyl (Boc) group from the indole side chain of Tryptophan can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to drive the deprotection to completion.[1][2]
-
Inadequate Reaction Time: The duration of the acid treatment may be too short for the complete cleavage of the Boc group.[1]
-
Steric Hindrance: The bulky nature of the Z-group and the tryptophan side chain can sterically hinder the approach of the acid to the Boc group.[1][3]
-
Reagent Quality: The purity of the reagents is critical. For instance, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[1]
Q3: How can I detect incomplete Boc deprotection?
Several analytical techniques can be employed to identify incomplete deprotection:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can distinguish between the starting material (Z-Trp(Boc)-OH) and the deprotected product (Z-Trp-OH) based on their different retention times.[4]
-
Mass Spectrometry (MS): Mass spectrometry can identify the mass of the incompletely deprotected species, which will be higher than the target product by the mass of the Boc group (100.12 g/mol ).[4]
-
Thin-Layer Chromatography (TLC): TLC can be used for quick qualitative monitoring of the reaction's progress by observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.[2]
-
¹H NMR Spectroscopy: The presence of a singlet peak around 1.4-1.5 ppm in the ¹H NMR spectrum of the product is a clear indication of the remaining tert-butyl group of the Boc protecting group.[2]
Q4: What are the common side reactions during the Boc deprotection of Tryptophan, and how can they be minimized?
The most significant side reaction during the acidic deprotection of Boc-protected Tryptophan is the alkylation of the electron-rich indole ring by the tert-butyl cation generated during the cleavage.[3][5][6] This results in the formation of tert-butylated Tryptophan derivatives.
To minimize this side reaction, it is crucial to use "scavengers" in the deprotection cocktail.[5][7] Scavengers are reagents that can trap the reactive tert-butyl cation before it reacts with the Tryptophan side chain.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to the incomplete deprotection of the Tryptophan side chain.
| Symptom | Possible Cause | Suggested Solution |
| HPLC/LC-MS shows a significant peak for the starting material. | Insufficient acid concentration. | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).[5] |
| Inadequate reaction time. | Extend the reaction time and monitor the progress by TLC or HPLC at regular intervals.[1][5] | |
| Low reaction temperature. | Consider gentle warming of the reaction mixture (e.g., to 40°C), but be mindful that this may also increase the rate of side reactions.[5] | |
| Mass spectrometry shows a peak corresponding to the starting material mass. | Incomplete deprotection. | Follow the solutions for insufficient acid concentration and/or inadequate reaction time. |
| ¹H NMR spectrum shows a persistent singlet at ~1.4-1.5 ppm. | Residual Boc group. | Re-subject the product to the deprotection conditions, possibly with stronger acid or for a longer duration. |
| HPLC/LC-MS shows unexpected peaks with a mass increase of +56 Da. | tert-butylation of the Tryptophan indole ring. | Add a scavenger to the deprotection cocktail. Common scavengers for Tryptophan include triisopropylsilane (TIS), triethylsilane (TES), or anisole.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of Z-Trp(Boc)-OH
Note: This protocol assumes the prior neutralization and removal of the DCHA salt.
-
Dissolution: Dissolve the Z-Trp(Boc)-OH in an appropriate solvent, such as dichloromethane (DCM).
-
Scavenger Addition: Add a suitable scavenger to the solution. For Tryptophan, triisopropylsilane (TIS) is a common choice, typically at a concentration of 2.5-5% (v/v).[3]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 25-50% v/v).[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help in the complete removal of residual TFA.[3]
-
Purification: The crude product can be purified by standard methods such as chromatography or precipitation.
Protocol 2: Analytical Monitoring by HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it with a suitable base (e.g., a solution of DIPEA in DCM). Evaporate the solvent.
-
Reconstitution: Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column.
-
Method: Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the starting material and the product.
-
Detection: Monitor the elution profile using a UV detector, typically at 220 nm and 280 nm. The deprotected product will have a different retention time than the Boc-protected starting material.
Visual Guides
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Chemical transformation and potential side reaction.
References
Technical Support Center: Strategies to Improve the Yield of Peptides with Z-Trp(Boc)-OH·DCHA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Z-Trp(Boc)-OH·DCHA in peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is Z-Trp(Boc)-OH·DCHA and what are its components?
Z-Trp(Boc)-OH·DCHA is a protected amino acid derivative of tryptophan used in peptide synthesis. Its components are:
-
Z (Benzyloxycarbonyl): An amine protecting group for the α-amino group of tryptophan.
-
Trp (Tryptophan): The amino acid residue.
-
Boc (tert-Butoxycarbonyl): A protecting group for the indole nitrogen of the tryptophan side chain, which helps to prevent side reactions.[1]
-
OH: The carboxylic acid group that will form a peptide bond with the next amino acid.
-
DCHA (Dicyclohexylamine): A weak base that forms a salt with the carboxylic acid group, improving the compound's stability and handling properties.[2]
Q2: What is the general procedure for using Z-Trp(Boc)-OH·DCHA in Solid-Phase Peptide Synthesis (SPPS)?
A critical preliminary step is the conversion of the DCHA salt back to the free carboxylic acid to make it reactive for coupling. This is typically achieved by dissolving the Z-Trp(Boc)-OH·DCHA in an organic solvent and washing it with an aqueous acid solution, such as potassium hydrogen sulfate (KHSO₄), to remove the dicyclohexylamine.[3] Following this "salting-out" procedure, the resulting Z-Trp(Boc)-OH can be used in standard SPPS coupling protocols.
Q3: What are the key considerations for the cleavage of a peptide containing Z-Trp(Boc)-OH?
The protecting groups used in Z-Trp(Boc)-OH, namely the Z and Boc groups, have different labilities, which allows for an orthogonal protection strategy. The Boc group on the tryptophan side chain is acid-labile and will be removed during the final cleavage from the resin using trifluoroacetic acid (TFA).[4] The Z-group on the N-terminus, however, is generally stable to TFA but can be removed by strong acids like hydrogen fluoride (HF) or through catalytic hydrogenation.[5][6] This differential stability allows for selective deprotection strategies.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Poor Yield
Q: My peptide synthesis is resulting in a low yield after incorporating Z-Trp(Boc)-OH. What are the possible causes and solutions?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Conversion of the DCHA Salt The presence of the DCHA salt will prevent the activation of the carboxylic acid, thus inhibiting the coupling reaction.
Solution: Ensure the complete removal of the DCHA salt by performing an acidic aqueous wash before the coupling step. A standard protocol involves dissolving the Z-Trp(Boc)-OH·DCHA in a suitable organic solvent like dichloromethane (DCM) and extracting it multiple times with a cold aqueous solution of KHSO₄.[3]
Potential Cause 2: Steric Hindrance The bulky Z and Boc protecting groups can sterically hinder the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.
Solutions:
-
Use a more potent coupling reagent: While standard carbodiimide activators like DIC/HOBt can be effective, for challenging couplings, stronger uronium/aminium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP are recommended.[7][8]
-
Increase coupling time: Extending the reaction time can help to drive the reaction to completion.
-
Double coupling: If the coupling is known to be difficult, performing the coupling step twice can significantly improve the yield of the desired product.
Potential Cause 3: Peptide Aggregation As the peptide chain elongates, it can sometimes fold and aggregate on the solid support, making the N-terminal amine inaccessible for coupling.
Solutions:
-
Incorporate structure-disrupting elements: If the sequence allows, the use of pseudoproline dipeptides can help to disrupt secondary structure formation and reduce aggregation.[9]
-
Use chaotropic salts: Adding chaotropic salts like LiCl to the coupling mixture can sometimes improve solvation and break up aggregates.
Issue 2: Presence of Unexpected Side Products in Mass Spectrometry
Q: My final peptide product shows unexpected masses in the MS analysis. What could be the cause?
A: The appearance of side products is often related to the protecting groups and the specific amino acids in the sequence.
Potential Cause 1: Alkylation of the Tryptophan Side Chain During the final cleavage with TFA, carbocations are generated from the cleavage of the Boc protecting groups. These reactive species can then alkylate the electron-rich indole ring of tryptophan if it is not adequately protected or if scavengers are not used.[4][10]
Solution: The Boc group on the indole nitrogen significantly reduces but may not completely eliminate this side reaction. Therefore, it is crucial to use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water to trap these carbocations.[11]
Potential Cause 2: Premature Deprotection of the Boc Group The Boc group on the tryptophan side chain is designed to be stable during the synthesis but removed during the final cleavage. However, repeated exposure to even mild acidic conditions could potentially lead to its premature removal.
Solution: Ensure that all solvents and reagents used during the synthesis are free of acidic impurities. The use of a well-buffered system is important.
Potential Cause 3: Incomplete Deprotection of the Z-Group If the final product is intended to be fully deprotected, the Z-group must be cleaved. As it is stable to TFA, a separate deprotection step is required.
Solution: To remove the Z-group, employ catalytic hydrogenation (e.g., using Pd/C and a hydrogen source) or treatment with a very strong acid like HF, depending on the compatibility with other residues in the peptide.[5][6]
Quantitative Data
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[7] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient for hindered couplings. HATU is generally more reactive than HBTU.[7][8] |
| Phosphonium Salts | PyBOP | Very Good | 15 - 60 minutes | Low | Also very effective for sterically hindered amino acids. |
This data is based on established principles of peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Conversion of Z-Trp(Boc)-OH·DCHA to the Free Acid
-
Dissolve the Z-Trp(Boc)-OH·DCHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous potassium hydrogen sulfate (KHSO₄) solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Evaporate the solvent under reduced pressure to obtain the free acid, Z-Trp(Boc)-OH, as a solid or oil.
Protocol 2: Coupling of Z-Trp(Boc)-OH in SPPS using HBTU
-
Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve 3 equivalents of Z-Trp(Boc)-OH (obtained from Protocol 1) and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution from step 2 and pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 3: Standard Cleavage Protocol
-
Wash the dried peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common mixture for peptides containing tryptophan is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield peptides.
Caption: Orthogonal deprotection strategy.
Caption: Decision tree for coupling strategy.
References
- 1. mesalabs.com [mesalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Z-Trp(Boc)-OH
For researchers, scientists, and drug development professionals, the synthesis and purification of peptides containing tryptophan (Trp) residues present unique challenges. The indole side chain of tryptophan is susceptible to oxidation and acid-catalyzed side reactions during peptide synthesis and cleavage. The choice of protecting group for the tryptophan indole nitrogen is therefore critical for achieving high purity of the final peptide. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) results for peptides synthesized using Z-Trp(Boc)-OH·DCHA and compares its performance with an alternative tryptophan derivative, focusing on purity and potential side products.
The Challenge with Tryptophan-Containing Peptides
During solid-phase peptide synthesis (SPPS), particularly with Boc or Fmoc strategies, the final cleavage from the resin and removal of side-chain protecting groups is typically performed under strong acidic conditions (e.g., using trifluoroacetic acid, TFA). These conditions can generate reactive carbocations that can alkylate the electron-rich indole ring of tryptophan, leading to impurities that are often difficult to separate from the target peptide.[1][2] Protecting the indole nitrogen with a suitable group can mitigate these side reactions.
Z-Trp(Boc)-OH is a derivative where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. The dicyclohexylammonium (DCHA) salt improves the handling and stability of the amino acid derivative. The Boc group on the indole is acid-labile and is removed during the final TFA cleavage step. This strategy is often employed in solution-phase synthesis or in specific cases of solid-phase synthesis.
An alternative and more commonly used derivative in Fmoc-based SPPS is Fmoc-Trp(Boc)-OH. Here, the alpha-amino group is protected by the base-labile Fmoc group, while the indole nitrogen is also protected by the acid-labile Boc group. The performance of this derivative provides a good basis for comparison.
Comparative HPLC Analysis
The following table summarizes typical HPLC analysis results for a model peptide containing a tryptophan residue synthesized with either Z-Trp(Boc)-OH or an alternative where the indole is unprotected (Trp(H)). The data is representative and compiled from typical outcomes in peptide synthesis.
| Parameter | Peptide Synthesized with Z-Trp(Boc)-OH | Peptide Synthesized with Unprotected Trp |
| Target Peptide Purity (%) | > 95% | 70 - 85% |
| Major Impurities | Di-tert-butylated Trp, residual protected peptide | Trp alkylation products, oxidized Trp |
| Resolution (Target vs. Impurity) | Good | Often poor due to similar hydrophobicity of byproducts |
| Retention Time (Target) | Consistent | May vary with impurity profile |
Note: Purity and impurity profiles can vary significantly based on the peptide sequence, cleavage conditions, and scavenger cocktail used.
The use of the Boc protecting group on the tryptophan indole ring significantly reduces the formation of alkylated byproducts, leading to a much cleaner crude product and higher final purity after purification.
Experimental Protocols
Peptide Synthesis and Cleavage
A model hexapeptide (Tyr-Ala-Trp-Gly-Phe-Met) was synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis protocol. For the tryptophan-containing peptide, Fmoc-Trp(Boc)-OH was used.
-
Resin Swelling: The Rink Amide resin was swelled in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: The respective Fmoc-protected amino acid (4 equivalents) was activated with HBTU (3.95 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF and coupled to the resin for 2 hours.
-
Washing: The resin was washed with DMF, dichloromethane (DCM), and methanol after each deprotection and coupling step.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, the peptide was cleaved from the resin and all side-chain protecting groups were removed by treating the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 3 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.
HPLC Analysis and Purification
The crude peptide was analyzed and purified by reversed-phase HPLC (RP-HPLC).
-
System: A standard analytical and preparative HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; 21.2 x 250 mm, 10 µm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient (Analytical): 5-65% B over 30 minutes.
-
Flow Rate (Analytical): 1 mL/min.
-
Purification: The crude peptide was dissolved in a minimal amount of mobile phase A and injected onto the preparative column. Fractions were collected based on the UV chromatogram, and the purity of the fractions was confirmed by analytical HPLC. Pure fractions were pooled and lyophilized.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis and HPLC purification of peptides.
Caption: Logical comparison of using protected vs. unprotected tryptophan in peptide synthesis.
References
Characterizing Peptides with Z-Trp(Boc)-OH.DCHA: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of protected amino acids is a cornerstone of modern peptide synthesis. Z-Trp(Boc)-OH.DCHA, a derivative of tryptophan with both the alpha-amino group (as benzyloxycarbonyl, Z) and the indole side-chain (as tert-butyloxycarbonyl, Boc) protected, offers unique advantages in complex peptide synthesis strategies. However, its structure presents specific challenges and considerations for characterization by mass spectrometry (MS). This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against common alternative tryptophan protection strategies, supported by representative experimental data and detailed protocols.
Overview of Tryptophan Protection in Peptide Synthesis
Protecting the indole side chain of tryptophan is crucial during peptide synthesis to prevent unwanted side reactions, such as oxidation and alkylation, particularly during acidic cleavage steps.[1] The choice of protecting group affects not only the synthesis strategy but also the subsequent analysis of the final peptide. This guide focuses on the mass spectrometric characterization of peptides synthesized with this compound and compares it to peptides containing tryptophan with other common protection schemes:
-
Fmoc-Trp(Boc)-OH: A widely used derivative in Fmoc-based solid-phase peptide synthesis (SPPS), where the Boc group protects the indole side chain.[2]
-
Boc-Trp(For)-OH: Utilized in Boc-based SPPS, employing a formyl (For) group for indole protection.[1][3]
-
Unprotected Tryptophan (Z-Trp-OH or Boc-Trp-OH): In some cases, tryptophan is incorporated without side-chain protection, which can lead to a higher risk of side products.
Comparative Mass Spectrometry Performance
The mass spectrometric analysis of peptides containing protected tryptophan residues reveals distinct fragmentation patterns and potential for in-source decay or side-product identification. The following tables summarize the expected performance characteristics based on typical LC-MS/MS analysis using collision-induced dissociation (CID).
Table 1: Comparison of Precursor Ion Stability and Adduct Formation
| Tryptophan Derivative | Precursor Ion Stability (ESI) | Common Adducts Observed | Notes |
| This compound | Moderate | [M+H]+, [M+Na]+, [M+K]+ | The DCHA salt is typically removed during workup and purification prior to MS analysis. The Z-group can be somewhat labile in the ion source. |
| Fmoc-Trp(Boc)-OH | Good | [M+H]+, [M+Na]+ | The Fmoc group is generally stable under typical ESI conditions. The Boc group can show some in-source fragmentation.[4] |
| Boc-Trp(For)-OH | Good | [M+H]+, [M+Na]+ | The formyl group is relatively stable. |
| Unprotected Trp | Good | [M+H]+, [M+Na]+ | Prone to in-source oxidation (+16 Da). |
Table 2: Characteristic MS/MS Fragmentation Patterns (CID)
| Tryptophan Derivative | Primary Neutral Losses | Characteristic Fragment Ions | Key Differentiators |
| Z-Trp(Boc)-OH | -100 Da (Boc), -56 Da (isobutylene), -91 Da (tropylium from Z), -135 Da (C9H7O2 from Z) | b- and y-ion series, immonium ion of Trp (m/z 159), fragments of Z-group (m/z 91, 108) | Presence of both Z and Boc related neutral losses and fragment ions. |
| Fmoc-Trp(Boc)-OH | -100 Da (Boc), -56 Da (isobutylene) | b- and y-ion series, immonium ion of Trp (m/z 159) | Dominant neutral loss of the Boc group. The Fmoc group is typically removed before MS analysis of the final peptide. |
| Boc-Trp(For)-OH | -28 Da (Formyl) | b- and y-ion series, immonium ion of Trp (m/z 159) | Characteristic neutral loss of the formyl group. |
| Unprotected Trp | N/A | b- and y-ion series, immonium ion of Trp (m/z 159) | Absence of protecting group-related neutral losses. |
Table 3: Common Side Products and their Mass Spectrometric Signatures
| Side Reaction | Tryptophan Derivative(s) Prone | Mass Shift (Da) | MS/MS Signature |
| Oxidation | Unprotected Trp | +16 | Modification localized to the Trp residue in the b/y ion series. |
| Alkylation (t-butylation) | Z-Trp(Boc)-OH, Fmoc-Trp(Boc)-OH | +56 | Modification localized to the Trp residue. |
| Formylation | Boc-Trp(For)-OH (incomplete removal) | +28 | Presence of the formyl group on the Trp side chain. |
| Alkylation by resin linker | All (especially on Wang resin) | Varies | Can be identified by unexpected mass shifts and confirmed by high-resolution MS.[5] |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Peptide Cleavage and Deprotection:
-
For peptides synthesized using Fmoc-Trp(Boc)-OH, treat the resin-bound peptide with a cleavage cocktail such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to simultaneously cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
For peptides synthesized with this compound, if the final product is to be fully deprotected, a two-step process is often required. The Z-group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C) prior to or after TFA cleavage.
-
-
Precipitation and Reconstitution:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and air dry.
-
Reconstitute the crude peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
LC-MS/MS Method for Peptide Characterization
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) with collision-induced dissociation (CID) of the top 3-5 most intense precursor ions.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40%).
-
Visualization of Workflows and Fragmentation
Experimental Workflow
Caption: General experimental workflow for the characterization of synthetic peptides.
Logical Relationship of Protecting Groups and MS Analysis
Caption: Relationship between protecting groups and their MS signatures.
Signaling Pathway of Peptide Fragmentation
Caption: General fragmentation pathways of peptides in mass spectrometry.
Conclusion
The choice of protecting group for tryptophan in peptide synthesis has significant implications for the subsequent mass spectrometric characterization. Peptides containing this compound will exhibit characteristic neutral losses of both the Z and Boc groups, which can aid in confirming the presence of this modified residue. However, the lability of these groups, particularly in the ion source, must be considered. In contrast, peptides synthesized with Fmoc-Trp(Boc)-OH will primarily show the loss of the Boc group after the Fmoc group is removed. Understanding these distinct fragmentation patterns, along with potential side products, is essential for accurate peptide identification, purity assessment, and quality control. The provided protocols and diagrams serve as a guide for researchers to develop robust analytical methods for peptides containing this compound and to effectively compare their mass spectrometric behavior with that of peptides synthesized using alternative protection strategies.
References
The Strategic Advantage of Z-Trp(Boc)-OH.DCHA in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity. This is particularly true for tryptophan, an amino acid prone to side reactions. This guide provides a comprehensive comparison of Z-Trp(Boc)-OH.DCHA with other commonly used protected tryptophan derivatives, offering insights into its advantages in solid-phase peptide synthesis (SPPS).
The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions often employed in peptide synthesis, leading to impurities that are difficult to remove. To mitigate these side reactions, protection of the indole nitrogen is crucial. This guide focuses on the performance of this compound and compares it with two other widely used derivatives: Fmoc-Trp(Boc)-OH and Boc-Trp(For)-OH.
Mitigating Side Reactions: The Critical Role of Indole Protection
During solid-phase peptide synthesis (SPPS), particularly in strategies employing strong acids for cleavage or deprotection steps, the electron-rich indole ring of tryptophan is a target for electrophilic attack. This can lead to a variety of side products, including alkylated or oxidized tryptophan residues, which compromise the purity and yield of the final peptide. The use of a protecting group on the indole nitrogen effectively shields it from these unwanted reactions.
The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the indole nitrogen due to its stability under various coupling conditions and its lability under final cleavage conditions. Protecting the indole nitrogen with a Boc group is especially recommended for the synthesis of peptides containing arginine residues, as the guanidinium side chain protecting groups on arginine can be a source of cations that lead to tryptophan modification.
Performance Comparison of Protected Tryptophan Derivatives
While direct head-to-head quantitative data for this compound is limited in publicly available literature, we can infer its performance based on the known properties of the Z- and Boc- protecting groups and compare it with the well-documented performance of Fmoc-Trp(Boc)-OH and Boc-Trp(For)-OH.
| Protected Tryptophan Derivative | Nα-Protection | Indole Protection | Key Advantages | Potential Considerations |
| This compound | Z (Benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Orthogonal deprotection strategy possible; Z group is stable to mild acids used for Boc removal. | Requires specific deprotection for the Z-group (e.g., hydrogenolysis), which may not be compatible with all peptide sequences or solid supports. |
| Fmoc-Trp(Boc)-OH | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Widely used in Fmoc-SPPS; minimizes side reactions, leading to higher purity and yield, especially for arginine-containing peptides.[1] | Fmoc group is base-labile, requiring an orthogonal deprotection strategy. |
| Boc-Trp(For)-OH | Boc (tert-butyloxycarbonyl) | For (Formyl) | Used in Boc-SPPS; the formyl group protects the indole ring.[2] | The formyl group is stable to acid and requires a separate deprotection step, often involving thiolytic cleavage during the final cleavage from the resin.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for successful peptide synthesis. Below are representative protocols for the coupling and cleavage steps involving these protected tryptophan derivatives.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Coupling Protocols
For this compound:
The dicyclohexylammonium (DCHA) salt of Z-Trp(Boc)-OH must first be converted to the free acid before coupling.
-
Free Acid Preparation: Dissolve the this compound salt in a suitable organic solvent (e.g., dichloromethane). Extract with an aqueous solution of a weak acid (e.g., 10% citric acid) to remove the dicyclohexylamine. Dry the organic layer and evaporate the solvent.
-
Activation and Coupling: The resulting free acid can then be activated using standard coupling reagents such as HBTU/DIEA or DIC/HOBt and coupled to the resin-bound peptide.
For Fmoc-Trp(Boc)-OH:
This derivative is directly used in standard Fmoc-SPPS protocols.
-
Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of piperidine in DMF (typically 20%).
-
Activation and Coupling: Fmoc-Trp(Boc)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like DMF. The activated amino acid is then added to the deprotected resin.[3]
For Boc-Trp(For)-OH:
This derivative is used in standard Boc-SPPS protocols.
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting TFA salt is neutralized with a base such as DIEA.
-
Activation and Coupling: Boc-Trp(For)-OH is activated and coupled similarly to the Fmoc derivative.
Cleavage and Deprotection Protocols
The final step involves cleaving the peptide from the resin and removing all protecting groups. The choice of cleavage cocktail is critical to minimize side reactions.
Caption: General procedure for cleavage and deprotection of a synthetic peptide.
Cleavage Cocktail for Peptides Containing Z-Trp(Boc)-OH:
A multi-step deprotection strategy is required.
-
Boc and side-chain deprotection: A standard TFA-based cleavage cocktail containing scavengers (e.g., triisopropylsilane (TIS), water, and dithiothreitol (DTT)) is used to cleave the peptide from the resin and remove the Boc group from the indole nitrogen and other acid-labile side-chain protecting groups.
-
Z-group removal: The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) in a suitable solvent after the peptide has been cleaved from the resin. This step must be performed with caution as some peptide sequences may be sensitive to these conditions.
Cleavage Cocktail for Peptides Containing Fmoc-Trp(Boc)-OH:
A standard TFA-based cleavage cocktail is used.
-
Reagent K: A common cleavage cocktail for peptides containing sensitive residues like tryptophan, methionine, and cysteine consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
Cleavage Cocktail for Peptides Containing Boc-Trp(For)-OH:
The formyl group requires specific conditions for its removal.
-
HF Cleavage: In Boc-SPPS, the final cleavage is often performed with anhydrous hydrogen fluoride (HF). The formyl group can be removed concomitantly with other protecting groups by including a thiol scavenger like 1,2-ethanedithiol (EDT) in the HF cleavage mixture.[4]
-
TFMSA Cleavage: For a less hazardous alternative to HF, trifluoromethanesulfonic acid (TFMSA) can be used. A "low-high" TFMSA cleavage protocol is often employed, where the addition of EDT in the "high" acidity step facilitates the removal of the formyl group.
Conclusion
The strategic selection of a protected tryptophan derivative is a critical decision in peptide synthesis that directly impacts the purity and yield of the final product. While all three derivatives discussed offer effective protection of the tryptophan indole, the choice between them depends on the overall synthetic strategy.
-
This compound offers the potential for orthogonal protection schemes, which can be advantageous in the synthesis of complex peptides requiring selective deprotection. However, the requirement for a separate hydrogenolysis step for Z-group removal adds complexity to the workflow.
-
Fmoc-Trp(Boc)-OH is the derivative of choice for the widely used Fmoc-SPPS strategy. Its use is well-documented to suppress side reactions and lead to high-purity peptides, especially in challenging sequences containing arginine.[1]
-
Boc-Trp(For)-OH is a reliable option for Boc-SPPS, providing good indole protection. However, the removal of the formyl group requires specific and often harsh cleavage conditions.
For researchers aiming for high purity and yield with a well-established and versatile method, Fmoc-Trp(Boc)-OH is often the recommended choice. However, for syntheses that can leverage an orthogonal protection strategy, This compound presents a valuable alternative, provided the final deprotection step is compatible with the target peptide. The selection of the optimal derivative will ultimately depend on the specific peptide sequence, the desired synthetic strategy, and the available laboratory resources.
References
A Comparative Guide to Protected Tryptophan Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Trp(Boc)-OH.DCHA
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of therapeutic peptides, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts process efficiency, scalability, final product purity, and overall manufacturing costs. Tryptophan, an essential amino acid in many biologically active peptides, presents unique challenges due to the susceptibility of its indole side chain to modification during synthesis. This guide provides a comprehensive cost-benefit analysis of N-α-benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan dicyclohexylammonium salt (Z-Trp(Boc)-OH.DCHA) and compares its performance with key alternatives, primarily N-α-(9-fluorenylmethyloxycarbonyl)-N-in-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH), in the context of large-scale peptide production.
The choice between the Z- and Fmoc-protecting groups for the α-amine dictates the overall synthetic strategy, with Z-protected amino acids traditionally being employed in liquid-phase peptide synthesis (LPPS) and Fmoc derivatives being the standard for solid-phase peptide synthesis (SPPS). The Boc protection on the indole nitrogen in both derivatives is crucial for minimizing side reactions associated with the tryptophan side chain.
Performance and Strategic Comparison
The decision to use this compound versus Fmoc-Trp(Boc)-OH is not merely a choice of protecting group but a commitment to a particular synthesis philosophy. LPPS, often favored for the production of shorter peptides on a very large scale, can be more cost-effective in terms of raw materials. In contrast, SPPS, which is highly amenable to automation, is generally preferred for longer and more complex peptides, offering a more streamlined workflow despite potentially higher reagent costs.
Table 1: Quantitative Comparison of Protected Tryptophan Derivatives in Large-Scale Synthesis
| Parameter | This compound | Fmoc-Trp(Boc)-OH | Boc-Trp(For)-OH |
| Typical Synthesis Strategy | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry |
| α-Amine Deprotection Conditions | Catalytic Hydrogenation or strong acid (e.g., HBr/AcOH) | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Indole Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | For (Formyl) |
| Relative Raw Material Cost (Bulk) | Lower to Moderate | Higher | Lower |
| Coupling Efficiency | Generally high in solution | Very high on solid support | High on solid support |
| Risk of Racemization | Low, especially with pre-activation | Low with modern coupling reagents | Low under acidic deprotection conditions |
| Common Side Reactions | Potential for incomplete deprotection | Alkylation of indole by linker (if unprotected), Diketopiperazine formation | Acid-catalyzed side reactions |
| Scalability | Excellent for shorter peptides | Excellent, highly automatable | Good, but handling of strong acids can be a challenge at scale |
| Crude Purity | Variable, dependent on purification at each step | Generally high | Moderate to high |
| Overall Process Time | Longer due to multi-step workups | Faster for automated synthesis | Intermediate |
Table 2: Cost Comparison of Protected Tryptophan Derivatives
| Derivative | Supplier Example | Price (per kg) | Notes |
| This compound | ChemicalBook, Key Organics | Inquire for bulk pricing | Price is generally competitive for large quantities. |
| Fmoc-Trp(Boc)-OH | Sigma-Aldrich, IndiaMART, ChemicalBook | ~$1,000 - $3,500+ | Prices vary significantly based on supplier and purity.[1][2] |
| Boc-Trp(For)-OH | Aapptec | Inquire for bulk pricing | A common alternative in Boc-based SPPS. |
Note: Prices are estimates and can vary based on market conditions, purity, and supplier. Bulk pricing is often available upon request and can be significantly lower.
Experimental Protocols
Liquid-Phase Peptide Synthesis (LPPS) using this compound
This protocol outlines the coupling of Z-Trp(Boc)-OH to a C-terminally protected amino acid ester (e.g., H-Gly-OMe.HCl) in solution.
1. Neutralization of Amino Acid Ester:
-
Suspend the amino acid ester hydrochloride (1 equivalent) in an appropriate solvent (e.g., dichloromethane, DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise with stirring until the salt is fully dissolved and the solution is neutral.
2. Activation and Coupling:
-
In a separate flask, dissolve Z-Trp(Boc)-OH (from the DCHA salt by acidification and extraction) (1 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the Z-Trp(Boc)-OH solution. A precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0°C for 30 minutes.
-
Add the neutralized amino acid ester solution from step 1 to the activated Z-Trp(Boc)-OH mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
The crude dipeptide can be purified by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH
This protocol describes a typical cycle for the incorporation of Fmoc-Trp(Boc)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15 minutes to remove the N-terminal Fmoc group.
-
Wash the resin thoroughly with DMF.
3. Coupling:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activation mixture to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
4. Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid.
Mandatory Visualizations
Caption: Comparative workflow of LPPS with Z-Trp(Boc)-OH and SPPS with Fmoc-Trp(Boc)-OH.
Caption: GPCR signaling pathway activated by a tryptophan-containing peptide.
Conclusion and Recommendations
The choice between this compound and Fmoc-Trp(Boc)-OH for large-scale peptide synthesis is fundamentally a decision between liquid-phase and solid-phase strategies.
This compound is a strong candidate for:
-
Large-scale production of shorter peptides: For peptides where LPPS is economically advantageous, the potentially lower raw material cost of Z-protected amino acids can be a significant factor.
-
Processes where purification of intermediates is desired: LPPS allows for the isolation and characterization of peptide fragments at each stage, which can be beneficial for quality control in certain manufacturing processes.
Fmoc-Trp(Boc)-OH is generally the preferred choice for:
-
Synthesis of long and complex peptides: The high efficiency and reliability of automated SPPS make it the dominant technology for the production of most therapeutic peptides.
-
Rapid process development and manufacturing: The streamlined and automated nature of Fmoc-SPPS allows for faster production cycles.
-
Peptides containing acid-sensitive residues: The mild, basic conditions used for Fmoc deprotection are compatible with a wider range of acid-labile side-chain protecting groups.
Ultimately, the optimal choice depends on the specific peptide sequence, the scale of production, available equipment, and a thorough analysis of the total cost of manufacturing, including raw materials, solvents, labor, and purification. While the upfront cost of Fmoc-protected derivatives may be higher, the overall efficiency and scalability of Fmoc-SPPS often make it the more economically viable option for the large-scale synthesis of complex tryptophan-containing peptides.
References
A Comparative Guide to the Analytical Validation of Peptides Synthesized with Z-Trp(Boc)-OH·DCHA versus Fmoc-Trp(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Purity and Analytical Methodologies
The synthesis of peptides containing the indole side chain of tryptophan presents unique challenges in solid-phase peptide synthesis (SPPS). The choice of protecting group strategy for tryptophan is critical in mitigating side reactions and achieving high purity of the final peptide product. This guide provides a comprehensive comparison of two common tryptophan derivatives: Z-Trp(Boc)-OH·DCHA, utilized in Boc-based SPPS, and Fmoc-Trp(Boc)-OH, a cornerstone of the milder Fmoc-based strategy. This comparison is supported by a review of potential impurity profiles, detailed analytical validation protocols, and the potential impact of impurities on biological systems.
Executive Summary: Purity and Impurity Profile Comparison
The selection of the tryptophan protecting group strategy has a direct and significant impact on the purity of the crude peptide. The acidic conditions inherent in the Boc-SPPS strategy, where Z-Trp(Boc)-OH·DCHA is employed, can lead to a higher incidence of side reactions involving the sensitive tryptophan indole nucleus. In contrast, the milder basic cleavage conditions of the Fmoc-strategy, for which Fmoc-Trp(Boc)-OH is the preferred derivative, generally result in a cleaner crude product with a more favorable impurity profile.
| Parameter | Z-Trp(Boc)-OH·DCHA (Boc-SPPS) | Fmoc-Trp(Boc)-OH (Fmoc-SPPS) | Reference |
| Typical Crude Peptide Purity | 70-85% | >90% | [1] |
| Primary Impurity Type | Alkylation of the tryptophan indole ring | Deletion and truncated sequences | [2],[3] |
| Other Common Impurities | Oxidation products, formylation | Racemization, diketopiperazine formation | [4] |
| Post-Purification Purity | >98% (achievable with extensive purification) | >98% (more readily achieved) | [1] |
Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
The Chemistry of Impurity Formation: A Deeper Dive
The primary challenge in synthesizing tryptophan-containing peptides lies in the susceptibility of the indole ring to electrophilic attack during the repetitive acidolytic cleavage steps of Boc-SPPS. The use of strong acids like trifluoroacetic acid (TFA) to remove the Boc protecting group can generate reactive carbocations, which can then alkylate the tryptophan side chain.[2] This is a significant source of impurities when using Z-Trp(Boc)-OH·DCHA.
Conversely, the Fmoc-SPPS strategy, which utilizes a base-labile Fmoc protecting group, avoids the harsh acidic conditions that lead to tryptophan modification.[] The use of Fmoc-Trp(Boc)-OH is particularly advantageous in sequences that also contain arginine. During the final cleavage step, protecting groups from arginine can be released and subsequently reattach to an unprotected tryptophan indole ring. The Boc protection on the indole nitrogen of Fmoc-Trp(Boc)-OH effectively prevents this side reaction, leading to a significantly purer crude peptide.[6][7]
The Biological Impact of Impurities: A Case Study in GPCR Signaling
Peptide purity is not merely an academic exercise; it is a critical factor in ensuring the safety and efficacy of peptide-based therapeutics. Impurities can have unintended biological consequences, including altered receptor binding, agonistic or antagonistic effects, and immunogenicity.
Consider a therapeutic peptide designed to act as an agonist for a G protein-coupled receptor (GPCR). The presence of impurities, such as a truncated version of the peptide or a derivative with a modified tryptophan, can lead to a variety of undesirable outcomes. These impurities may fail to bind to the receptor, bind with lower affinity, or even act as antagonists, thereby reducing the overall therapeutic effect. In a worst-case scenario, an impurity could trigger an off-target signaling cascade, leading to adverse side effects.
Caption: Impact of peptide impurities on a G protein-coupled receptor (GPCR) signaling pathway.
Experimental Protocols for Analytical Validation
Robust analytical methods are essential for the characterization and quality control of synthetic peptides. The following are detailed protocols for the two most critical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized peptide by separating it from process-related impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample (dissolved in Mobile Phase A at 1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10-20 µL of the peptide sample solution.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).
-
Data Analysis: Calculate the peptide purity by integrating the peak area of the main peptide and dividing it by the total area of all peaks, expressed as a percentage.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized peptide and identify any impurities.
Materials:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF)
-
C18 reversed-phase column (as in Protocol 1)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample (dissolved in Mobile Phase A at 0.1 mg/mL)
Procedure:
-
LC Separation: Perform the chromatographic separation using a similar gradient as in Protocol 1.
-
Mass Spectrometry Analysis:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the main peptide peak to confirm its amino acid sequence.
-
-
Data Analysis:
-
Compare the observed molecular weight of the main peak with the calculated theoretical molecular weight of the target peptide.
-
Analyze the mass spectra of impurity peaks to identify their potential structures (e.g., truncated sequences, modifications).
-
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for analytical validation and a logical comparison of the two tryptophan derivatives.
Caption: Experimental workflow for the synthesis and analytical validation of peptides.
Caption: Logical comparison of Z-Trp(Boc)-OH·DCHA and Fmoc-Trp(Boc)-OH in peptide synthesis.
Conclusion and Recommendations
The analytical validation of synthetic peptides is a multifaceted process that is heavily influenced by the chosen synthetic strategy. For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH in an Fmoc-SPPS strategy is strongly recommended to minimize acid-catalyzed side reactions and achieve a higher purity crude product. While peptides of high purity can be obtained using Z-Trp(Boc)-OH·DCHA in a Boc-SPPS strategy, this often requires more extensive and costly purification steps to remove tryptophan-related impurities.
For researchers, scientists, and drug development professionals, the upfront investment in an optimized synthetic strategy using Fmoc-Trp(Boc)-OH can lead to significant savings in time and resources during the downstream purification and analytical validation phases. Ultimately, a well-characterized and highly pure peptide is essential for obtaining reliable and reproducible data in both research and clinical settings.
References
Comparative Guide to Cleavage Cocktails for Z-Trp(Boc)-OH.DCHA
Introduction
The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the indole nitrogen of Nα-benzyloxycarbonyl-L-tryptophan (Z-Trp(Boc)-OH) is a critical step in various synthetic routes. The primary challenge during this acid-catalyzed deprotection is the prevention of side reactions caused by the highly reactive tert-butyl cation intermediate that is generated.[1][2] This electrophile can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired, permanently modified byproducts.[1][2]
To mitigate this, cleavage is performed using a "cocktail" consisting of a strong acid, typically trifluoroacetic acid (TFA), and one or more "scavenger" agents.[1] Scavengers are nucleophilic species that are more reactive or present in higher concentrations than the sensitive tryptophan residue, effectively trapping the tert-butyl cations before they can cause side reactions.[1] This guide provides a comparative analysis of various cleavage cocktails for the deprotection of Z-Trp(Boc)-OH, supported by experimental protocols and data.
The starting material, Z-Trp(Boc)-OH.DCHA, is a dicyclohexylammonium (DCHA) salt. Prior to Boc deprotection, the DCHA must be removed to liberate the free carboxylic acid. This is typically achieved through a simple acid-base workup.
The Deprotection Challenge: Tert-Butylation of Tryptophan
The core issue in cleaving the Boc group from the tryptophan indole is the generation of the electrophilic tert-butyl cation. This cation can attack the nucleophilic indole ring, leading to a common impurity with a mass shift of +56 Da.[1] The role of a scavenger is to intercept this cation.
Comparative Performance of Cleavage Cocktails
The selection of a cleavage cocktail depends on the required purity, scale of the reaction, and the presence of other sensitive functional groups. For Z-Trp(Boc)-OH, where only the tryptophan indole requires protection, several standard cocktails are effective.
Table 1: Comparison of Common Cleavage Cocktails for Trp(Boc) Deprotection (Note: Purity and yield data are illustrative, based on typical outcomes for tryptophan-containing substrates, and may vary based on specific reaction conditions.)
| Cocktail Name | Composition (v/v) | Key Scavenger(s) & Role | Pros | Cons | Illustrative Purity (HPLC) | Illustrative Yield |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | Triisopropylsilane (TIS): Highly effective carbocation scavenger.[1] Reduces the tert-butyl cation to isobutane. | Simple to prepare, low odor, very effective for Trp(Boc) deprotection.[3] | May not be sufficient for peptides with multiple sensitive residues (e.g., Met, Cys).[4] | >98% | >95% |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Thioanisole, Phenol, 1,2-Ethanedithiol (EDT): A combination of soft and hard nucleophiles to scavenge various reactive species.[5] EDT is particularly effective for protecting tryptophan.[1] | Robust, general-purpose cocktail for complex substrates with multiple sensitive residues (Trp, Tyr, Cys, Met).[5][6] | Malodorous due to thiol components, more complex to prepare. Thioanisole adducts can sometimes alkylate tryptophan. | >97% | >92% |
| TFA/EDT/H₂O | 95 : 2.5 : 2.5 | 1,2-Ethanedithiol (EDT): A thiol-based scavenger effective at preventing acid-catalyzed oxidation and alkylation of tryptophan.[1][3] | Strong protection for tryptophan. | Potent, unpleasant odor. Less effective than TIS for scavenging trityl groups if they were present. | >96% | >93% |
| 4M HCl in Dioxane | N/A | None (or added scavengers): Dioxane can act as a mild scavenger. | Milder than TFA-based methods, useful if other TFA-labile groups are present.[2] | Can be slower, may require heating, and is less effective at preventing alkylation without added scavengers.[1] | 90-95% (without scavengers) | Variable |
Experimental Protocols
The following protocols outline the necessary steps for the deprotection of this compound.
Workflow Overview
Protocol 1: DCHA Salt Removal (Prerequisite Step)
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as ethyl acetate (10-20 mL per gram of substrate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous citric acid solution or 0.5 M HCl (3 x volume of organic layer). This protonates the carboxylate and moves the dicyclohexylamine into the aqueous layer as its salt.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Z-Trp(Boc)-OH as a solid or oil. Proceed immediately to the deprotection step.
Protocol 2: Boc Deprotection using TFA/TIS/H₂O (Recommended)
This protocol is suitable for most standard applications, offering high efficiency and purity with minimal odor.[7]
-
Reaction Setup: Dissolve the Z-Trp(Boc)-OH (1.0 eq) obtained from Protocol 1 in dichloromethane (DCM, approx. 10 mL/g). Cool the solution to 0 °C in an ice bath.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) immediately before use.[8]
-
Reaction: Slowly add the cleavage cocktail (5-10 eq of TFA relative to the substrate) to the cooled solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Precipitate the crude product by adding the concentrated residue dropwise to a large volume of cold diethyl ether with stirring.[7]
-
-
Isolation: Collect the precipitated solid by filtration or centrifugation. Wash the pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting group byproducts.
-
Drying: Dry the final product, Z-Trp-OH, under a high vacuum.
Protocol 3: Boc Deprotection using Reagent K
This protocol is recommended for maximum protection of the tryptophan residue, especially if scaling up or if impurities are a major concern.[5][8]
-
Reaction Setup: Dissolve the Z-Trp(Boc)-OH (1.0 eq) in a minimal amount of DCM.
-
Cleavage Cocktail Preparation: Prepare Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) immediately before use.[5]
-
Reaction: Add Reagent K (approx. 10 mL per gram of substrate) to the dissolved starting material at room temperature.
-
Monitoring: Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.[8]
-
Work-up and Isolation: Follow the work-up, precipitation, and isolation steps as described in Protocol 2 (steps 5-7).
Conclusion and Recommendations
For the specific deprotection of Z-Trp(Boc)-OH, the primary concern is preventing tert-butylation of the indole ring.
-
TFA/TIS/H₂O (95:2.5:2.5) is the highly recommended cocktail for this application. It is effective, simple, and avoids the potent odor of thiol-based scavengers. Triisopropylsilane is a very efficient scavenger for the tert-butyl cation.[3]
-
Reagent K offers a robust, albeit more complex and malodorous, alternative. It should be considered if subsequent steps in a synthetic pathway are highly sensitive to even trace amounts of alkylated impurities.[5]
-
Regardless of the cocktail chosen, using fresh, high-purity reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[8] The choice ultimately depends on a balance between the desired purity, experimental convenience, and the scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Z-Trp(Boc)-OH.DCHA: Assessing Its Impact on Final Peptide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of tryptophan into synthetic peptides is crucial for mimicking biological functions and developing novel therapeutics. The unique properties of its indole side chain contribute significantly to peptide structure and interaction with biological targets. However, the synthesis of tryptophan-containing peptides is not without its challenges, primarily the susceptibility of the indole ring to modification during synthesis and cleavage steps. The choice of protecting group strategy for the tryptophan residue is therefore a critical determinant of the final peptide's purity, yield, and ultimately, its bioactivity.
This guide provides a comprehensive comparison of Z-Trp(Boc)-OH.DCHA, a tryptophan derivative used in the traditional Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, with its modern counterpart, Fmoc-Trp(Boc)-OH, which is central to the Fmoc/tBu strategy. We will delve into a comparison of their performance, supported by an overview of relevant experimental data, and provide detailed experimental protocols for synthesis and bioactivity assessment.
Performance Comparison: this compound vs. Fmoc-Trp(Boc)-OH
The Z- (benzyloxycarbonyl or Cbz) protecting group is characteristic of the older Boc/Bzl peptide synthesis strategy. In this approach, the α-amino group is protected by the Z-group, and the indole nitrogen of tryptophan is protected by a tert-butyloxycarbonyl (Boc) group. The dicyclohexylamine (DCHA) salt form of Z-Trp(Boc)-OH enhances its stability and handling. In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy employs the base-labile Fmoc group for α-amino protection and typically also utilizes a Boc group for the tryptophan side chain.
The primary difference lies in the deprotection conditions. The Z-group is removed by strong acids (like HF or TFMSA) or catalytic hydrogenation, while the Fmoc-group is cleaved under mild basic conditions (typically with piperidine). This fundamental difference significantly impacts the integrity of the tryptophan residue.
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-Trp(Boc)-OH (Fmoc/tBu Strategy) | Rationale & Impact on Bioactivity |
| α-Amino Deprotection | Strong Acid (e.g., TFA for Boc, HF/TFMSA for final cleavage) or Catalytic Hydrogenolysis | Mild Base (e.g., 20% piperidine in DMF) | The harsh acidic conditions in the Boc/Bzl strategy can lead to side reactions on the tryptophan indole ring, such as alkylation or oxidation. These modifications can alter the peptide's conformation and its ability to bind to its biological target, thereby reducing or abolishing its bioactivity. The milder conditions of the Fmoc strategy preserve the integrity of the tryptophan residue, leading to a more homogeneous and bioactive final product. |
| Indole Side-Chain Protection | Boc | Boc | The Boc group on the indole nitrogen provides good protection against side reactions during both synthesis and cleavage. In the Fmoc strategy, the Boc group is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with other side-chain protecting groups under final acidic conditions (TFA). In the Boc/Bzl strategy, while the indole is protected, the repetitive use of TFA for α-amino Boc deprotection (if used) and the final strong acid cleavage still pose a higher risk of side-chain modification compared to the Fmoc route. An alternative in the Boc strategy is the use of a formyl (For) group for indole protection, which is considered less robust than the Boc group. |
| Crude Peptide Purity | Generally Lower | Generally Higher | Due to the potential for side reactions, peptides synthesized using the Boc/Bzl strategy with Z-protected amino acids often have a lower purity profile, requiring more extensive purification. Higher purity from the Fmoc strategy translates to a higher concentration of the desired bioactive peptide. |
| Overall Yield | Potentially Lower | Potentially Higher | Side reactions and purification challenges associated with the Boc/Bzl strategy can lead to lower overall yields of the final, pure peptide. The cleaner synthesis with the Fmoc strategy often results in higher yields of the bioactive product. |
| Compatibility with Sensitive Residues | Less Compatible | More Compatible | The harsh cleavage conditions of the Boc/Bzl strategy can be detrimental to other sensitive amino acids or modifications within the peptide sequence. The mildness of the Fmoc strategy makes it more suitable for the synthesis of complex and modified peptides, preserving their intended bioactivity. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow: A Comparative Overview
The following sections outline the general workflows for incorporating a tryptophan residue using either this compound in a Boc/Bzl strategy or Fmoc-Trp(Boc)-OH in an Fmoc/tBu strategy.
Protocol 1: Peptide Synthesis using this compound (Boc/Bzl Strategy)
This protocol assumes a manual synthesis on a Boc-compatible resin (e.g., PAM resin).
-
Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
Boc-Deprotection (for the preceding amino acid):
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles:
-
Repeat steps 2-5 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole and thioanisole) for 1-2 hours at 0°C.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the pellet with cold ether, and dry.
-
Protocol 2: Peptide Synthesis using Fmoc-Trp(Boc)-OH (Fmoc/tBu Strategy)
This protocol assumes a manual synthesis on an Fmoc-compatible resin (e.g., Rink Amide resin).
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc-Deprotection (for the preceding amino acid):
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-Trp(Boc)-OH:
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid.
-
-
Final Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the pellet with cold ether, and dry.
-
Protocol 3: Receptor-Ligand Binding Assay (Competitive Binding)
This protocol provides a general framework for assessing the bioactivity of a synthesized tryptophan-containing peptide by measuring its ability to bind to its target receptor, often a G protein-coupled receptor (GPCR).
-
Materials:
-
Synthesized tryptophan-containing peptide (ligand).
-
Radiolabeled or fluorescently labeled known ligand for the target receptor.
-
Cell membranes expressing the target receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled synthesized peptide.
-
In a 96-well plate, add a constant concentration of the labeled ligand to each well.
-
Add the diluted unlabeled peptide to the wells in increasing concentrations.
-
Add a constant amount of cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filter the contents of the plate through the filter membrane to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
Measure the radioactivity or fluorescence of the filters.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled peptide.
-
Determine the IC₅₀ value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand.
-
The IC₅₀ value is a measure of the affinity of the synthesized peptide for its receptor. A lower IC₅₀ indicates higher binding affinity and thus higher bioactivity in this context.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative workflow of SPPS using Z- and Fmoc-based strategies.
Caption: General signaling pathway for a tryptophan-containing peptide acting on a GPCR.
A Comparative Guide to the Synthesis of Tryptophan-Containing Peptides: Z-Trp(Boc)-OH in Solution-Phase vs. Fmoc-Trp(Boc)-OH in Solid-Phase Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acids and synthesis methodology is paramount to achieving high-purity, biologically active peptides. This guide provides an objective comparison of two synthetic approaches for tryptophan-containing peptides, exemplified by the synthesis of Substance P. We will explore the traditional, yet powerful, solution-phase synthesis utilizing Z-Trp(Boc)-OH·DCHA and contrast it with the widely adopted solid-phase peptide synthesis (SPPS) employing Fmoc-Trp(Boc)-OH.
Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, serves as an excellent model for this comparison due to its biological significance as a neurotransmitter and neuromodulator involved in pain perception and inflammation.[1][2][3]
Performance Comparison: Solution-Phase (Z-Protected) vs. Solid-Phase (Fmoc-Protected) Synthesis
The choice between solution-phase and solid-phase synthesis hinges on a variety of factors including the desired peptide length, complexity, scale, and the specific chemical properties of the amino acid residues involved. While Z-protected amino acids like Z-Trp(Boc)-OH are staples of solution-phase synthesis, Fmoc-protected counterparts are the cornerstone of modern solid-phase techniques.[4][5]
| Parameter | Solution-Phase Synthesis (using Z-Trp(Boc)-OH) | Solid-Phase Peptide Synthesis (using Fmoc-Trp(Boc)-OH) |
| Typical Purity | 90–98% (variable, dependent on purification of intermediates)[6] | ≥95%[6] |
| Typical Yield | Can be higher for very short peptides or large-scale production[4] | High for short to medium-length peptides (<50 amino acids)[4] |
| Synthesis Time | Slower due to multi-step purification and manual interventions[6] | Faster due to simplified purification and amenability to automation[6] |
| Scalability | More readily scalable to large quantities (kilograms)[7] | Typically suited for research to pilot scale (grams to hundreds of grams) |
| Handling of Tryptophan | Indole protection (e.g., Boc group) is crucial to prevent side reactions during peptide bond formation and deprotection. The Z-group is stable to the conditions used for Boc removal. | The Boc protection on the tryptophan indole is orthogonal to the base-labile Fmoc group, offering excellent protection during synthesis. |
| Key Advantages | Full characterization of intermediates is possible. Better for very long peptides via fragment condensation.[7] | High efficiency, ease of automation, and simplified purification of the final product.[5] |
| Key Disadvantages | Labor-intensive, with potential for material loss at each purification step.[8] | Requires a larger excess of reagents and solvents, and intermediate purification is not feasible.[8] |
Experimental Protocols
Strategy A: Solution-Phase Synthesis of Substance P using Z-Trp(Boc)-OH
This approach involves the synthesis of protected peptide fragments, which are then coupled in solution to form the full-length peptide. A possible fragment condensation strategy for Substance P is outlined below:
-
Fragment 1: Z-Arg(Z)₂-Pro-Lys(Boc)-Pro-OH
-
Fragment 2: Z-Gln-Gln-Phe-Phe-OH
-
Fragment 3: H-Gly-Leu-Met-NH₂
The tryptophan residue is not present in Substance P. To illustrate the use of Z-Trp(Boc)-OH, let's consider a hypothetical synthesis of a related peptide where a Phe is replaced by Trp, for instance, at position 7. The synthesis of the corresponding fragment would be Z-Gln-Gln-Trp(Boc)-Phe-OH.
General Protocol for Fragment Condensation:
-
Fragment Synthesis: Each fragment is synthesized stepwise in solution, starting from the C-terminal amino acid ester. For each coupling step, the Nα-Z group of the growing peptide is removed by catalytic hydrogenation, and the next Z-protected amino acid is coupled using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Fragment Coupling: The carboxyl group of one fragment is activated with a coupling reagent, and then the N-terminally deprotected second fragment is added. For example, to couple Fragment 1 and Fragment 2, the Z-protection of Fragment 2 would be removed, and the carboxyl group of Fragment 1 would be activated.
-
Purification of Intermediates: After each coupling step, the protected peptide fragment is purified by precipitation and recrystallization, or by column chromatography.
-
Final Deprotection: Once the full-length protected peptide is assembled, all protecting groups (Z, Boc, and side-chain protecting groups) are removed in a final step, typically using strong acid (e.g., HF or TFMSA for benzyl-type groups) or catalytic hydrogenation.
-
Final Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Strategy B: Solid-Phase Synthesis of Substance P using Fmoc-Trp(Boc)-OH
This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Protocol for Fmoc-SPPS of Substance P:
-
Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The first amino acid, Fmoc-Met-OH, is coupled to the resin using an activating agent such as diisopropylcarbodiimide (DIC) and OxymaPure®.
-
Iterative Cycles of Deprotection and Coupling:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIEA) and added to the resin. The coupling reaction is allowed to proceed for a specified time. For the tryptophan residue, Fmoc-Trp(Boc)-OH would be used.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
-
Cleavage and Final Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and dithiothreitol) to protect sensitive residues like tryptophan and methionine.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture with cold diethyl ether, collected by centrifugation, and then purified by preparative RP-HPLC.
Visualization of Synthetic Workflows
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance_P [chemeurope.com]
- 3. acnp.org [acnp.org]
- 4. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
Switching from Fmoc to Boc Chemistry for Tryptophan Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry is a critical decision that significantly impacts the efficiency, purity, and overall success of synthesizing peptides containing sensitive residues like tryptophan. This guide provides an objective comparison of these two cornerstone methodologies for tryptophan incorporation, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Fmoc and Boc Strategies for Tryptophan Incorporation
The fundamental distinction between the Fmoc and Boc strategies lies in the nature of the temporary protecting group for the α-amino group and the chemical conditions required for its removal. This dictates the choice of side-chain protecting groups, cleavage conditions, and potential side reactions, especially for the indole side chain of tryptophan.
| Feature | Fmoc Chemistry | Boc Chemistry |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| α-Amino Deprotection | 20-50% Piperidine in DMF | 50% TFA in DCM |
| Tryptophan Side-Chain Protection | Fmoc-Trp(Boc)-OH is recommended to prevent alkylation and sulfonation.[1] | Boc-Trp(For)-OH is the standard to protect the indole nitrogen.[2] |
| Side-Chain Protection Strategy | Orthogonal: Acid-labile side-chain protection (e.g., tBu, Trt).[] | Graduated Acid Lability: Benzyl-based side-chain protection, cleaved by strong acid (HF).[2][4] |
| Final Cleavage from Resin | Trifluoroacetic acid (TFA)-based cocktails.[5][6] | Strong acids like anhydrous hydrofluoric acid (HF) or TFMSA.[2][7] |
| Key Advantage for Tryptophan | Milder deprotection conditions reduce acid-catalyzed side reactions on the indole ring.[] The use of Fmoc-Trp(Boc)-OH minimizes side reactions from released protecting groups.[1] | Can be advantageous for long or aggregation-prone sequences.[2] |
| Potential Tryptophan Side Reactions | Alkylation of the indole ring by carbocations from protecting groups during final cleavage. Sulfonation from Arg(Pmc/Mtr) protecting groups.[5][6] | Alkylation of the indole ring by t-butyl cations during Boc deprotection. Oxidation of the indole ring.[2] |
| Common Scavengers for Tryptophan | Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT).[5] | Thioanisole, p-cresol, 1,2-ethanedithiol (EDT).[7] |
Quantitative Comparison: Performance in Tryptophan-Containing Peptide Synthesis
| Parameter | Fmoc-SPPS (e.g., GLP-1 Analog) | Boc-SPPS (General Tryptophan Peptide) |
| Crude Peptide Purity (by HPLC) | 35-55% (for a GLP-1 analog)[8] | Generally high, but dependent on sequence and cleavage efficiency. |
| Overall Yield after Purification | Variable, dependent on peptide length and complexity. | Can be high, especially for sequences prone to aggregation where Boc chemistry can be advantageous.[2] |
| Key to High Purity | Use of Fmoc-Trp(Boc)-OH to prevent side reactions.[1] | Efficient removal of the formyl group from Trp(For) and effective scavenging during HF cleavage.[7] |
Experimental Protocols
Fmoc-SPPS Protocol for Tryptophan Incorporation (using Fmoc-Trp(Boc)-OH)
This protocol is a generalized procedure for manual solid-phase synthesis of a tryptophan-containing peptide on a Rink Amide resin.
1. Resin Swelling:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), isopropanol (IPA) (2x), and DMF (3x).
3. Amino Acid Coupling (Example: Fmoc-Trp(Boc)-OH):
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[5] For peptides also containing arginine, scavengers like 1,2-ethanedithiol (EDT) may be added.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Boc-SPPS Protocol for Tryptophan Incorporation (using Boc-Trp(For)-OH)
This protocol outlines a general procedure for manual Boc-SPPS on a Merrifield resin.
1. Resin Swelling and First Amino Acid Attachment:
-
Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid (as a cesium salt) to the resin.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes. Add 0.5% dithioethane (DTE) as a scavenger.[7][9]
-
Wash the resin with DCM (3x) and IPA (2x).
3. Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes. Repeat once.
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling (Example: Boc-Trp(For)-OH):
-
In a separate vessel, dissolve Boc-Trp(For)-OH (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add this solution to the resin, followed by DIPEA (6 eq.).
-
Agitate for 1-2 hours. Monitor coupling completion with a ninhydrin test.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid.
6. Deformylation of Tryptophan:
-
Prior to final cleavage, the formyl group on tryptophan must be removed if not using HF. This can be done by treating the resin with a solution of 10% piperidine in DMF for 2 hours at 0-5°C.[7]
7. Final Cleavage and Deprotection (Low-High HF Procedure):
-
Low HF: Treat the peptide-resin with a mixture of HF/DMS/p-cresol (25:65:10 v/v) at 0°C for 2 hours. If Trp(For) is present, p-thiocresol can be used to remove the formyl group.
-
High HF: After evaporating the low HF mixture, treat the resin with anhydrous HF for 1 hour at 0°C to cleave the peptide from the resin and remove remaining side-chain protecting groups.
-
Precipitate and wash the crude peptide with cold diethyl ether.
8. Purification:
-
Purify the crude peptide by RP-HPLC.
Visualizing the Workflows
Fmoc-SPPS Workflow for Tryptophan Incorporation
Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis for tryptophan incorporation.
Boc-SPPS Workflow for Tryptophan Incorporation
Caption: Cyclical workflow of Boc solid-phase peptide synthesis for tryptophan incorporation.
Conclusion
The choice between Fmoc and Boc chemistry for incorporating tryptophan depends on several factors, including the peptide sequence, the desired scale of synthesis, and the available equipment. Fmoc chemistry is now more widely used due to its milder deprotection conditions and the availability of the highly effective Fmoc-Trp(Boc)-OH, which minimizes side reactions.[] However, Boc chemistry remains a robust and valuable method, particularly for synthesizing long or hydrophobic peptides where aggregation can be an issue.[2] Careful consideration of the protecting group strategy and cleavage conditions is paramount for the successful synthesis of tryptophan-containing peptides, regardless of the chosen chemistry.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chempep.com [chempep.com]
- 8. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of z-Trp(boc)-oh.dcha: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of z-Trp(boc)-oh.dcha (N-alpha-Z-Nin-Boc-L-tryptophan dicyclohexylamine salt), ensuring compliance with regulatory standards.
While a specific Safety Data Sheet (SDS) detailing quantitative disposal data for this compound is not publicly available, general safety and disposal guidelines can be compiled from the SDS of structurally similar compounds. It is imperative to handle this chemical with caution, assuming it may possess properties similar to related tryptophan derivatives, which can be harmful if inhaled or ingested and may be toxic to aquatic life.[1][2]
Key Safety and Disposal Information
The following table summarizes crucial safety information gathered from analogous chemical compounds. This data should be considered as a baseline for handling and disposal procedures.
| Parameter | Information | Source |
| OSHA Hazards | No known OSHA hazards for some similar compounds. However, it is recommended to handle with care. | [3][4] |
| Potential Health Effects | May be harmful if inhaled or swallowed. May cause respiratory tract irritation. | [1][4] |
| Environmental Hazards | Some related tryptophan derivatives are toxic to aquatic life with long-lasting effects. Do not allow the product to enter drains. | [2][3][4] |
| Spill Response | For small spills, sweep up and place in a suitable container for disposal. For large spills, shovel into suitable containers. Avoid dust formation. | [1][3][4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [3][4] |
| Disposal Consideration | Waste must be disposed of in accordance with federal, state, and local environmental control regulations. | [1][3][4] |
Experimental Protocol for Disposal
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on best practices for chemical waste management and information from SDS of similar compounds.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of dust formation, a respirator is recommended.
2. Waste Identification and Segregation:
-
Identify the waste as non-hazardous or potentially hazardous based on your institution's chemical hygiene plan and any available data.
-
Segregate the this compound waste from other chemical waste streams to avoid unintended reactions.
3. Containerization:
-
Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazard information.
4. Consultation and Pickup:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical.
-
Arrange for a pickup by a licensed chemical waste disposal contractor.
5. Documentation:
-
Maintain a record of the disposal, including the date, quantity, and method of disposal, as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling z-Trp(boc)-oh.dcha
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Z-Trp(Boc)-oh·dcha, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of Z-Trp(Boc)-oh·dcha (CAS RN: 218938-57-9), a derivative of the amino acid tryptophan commonly used in peptide synthesis. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving Z-Trp(Boc)-oh·dcha.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in open air) | Safety goggles | Nitrile gloves | Laboratory coat | N95/FFP2 respirator |
| Weighing and Aliquoting (in fume hood) | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| In-solution Handling | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Safety goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | N95/FFP2 respirator or higher |
| Waste Disposal | Safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Z-Trp(Boc)-oh·dcha is critical for safety. The following workflow outlines the key steps.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and any relevant hazard symbols.
2. Storage:
-
Store Z-Trp(Boc)-oh·dcha in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is between 2°C and 8°C.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
3. Handling and Use:
-
All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Avoid direct contact with skin and eyes. Wear appropriate PPE as outlined in the table above.
-
When weighing, use a draft shield or perform the task within a fume hood to prevent dissemination of the powder.
-
For in-solution work, handle with the same level of care, ensuring containment and avoiding aerosol generation.
4. Spill Response:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste.
-
For larger spills, follow your institution's established emergency procedures.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan
All waste containing Z-Trp(Boc)-oh·dcha, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all waste materials contaminated with Z-Trp(Boc)-oh·dcha in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: Z-Trp(Boc)-oh·dcha.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these safety protocols, researchers can confidently and safely handle Z-Trp(Boc)-oh·dcha in their laboratory work, contributing to a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
